molecular formula C10H9NO2S2 B1302470 Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate CAS No. 24043-97-8

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1302470
CAS No.: 24043-97-8
M. Wt: 239.3 g/mol
InChI Key: WACGLWUSWZXSBF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACGLWUSWZXSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372510
Record name Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24043-97-8
Record name Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis pathway for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The primary synthesis route detailed is the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring system.[1][2][3] This document outlines the necessary starting materials, a step-by-step experimental protocol, and the underlying reaction mechanism.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For the target molecule, the specific reactants are thiophene-2-carboxamide and ethyl bromopyruvate. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterValueNotes
Starting Material 1 Thiophene-2-carboxamide1.0 equivalent
Starting Material 2 Ethyl bromopyruvate1.0 - 1.2 equivalents
Solvent Ethanol (95%)Sufficient volume to dissolve reactants.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Heating is typically required to drive the cyclization and dehydration steps.[1]
Reaction Time 1 - 3 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).
Expected Yield 70-90%Hantzsch thiazole syntheses are generally high-yielding.[1] The exact yield will depend on reaction optimization and purification.
Product Molecular Formula C10H9NO2S2-
Product Molecular Weight 239.32 g/mol -

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Hantzsch thiazole synthesis.

Materials:

  • Thiophene-2-carboxamide

  • Ethyl bromopyruvate

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3) solution (5%)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiophene-2-carboxamide (1.0 eq.) in 95% ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a 5% solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. This step is crucial as the initial product may be an HBr salt.[4]

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Thiophene_2_carboxamide Thiophene-2-carboxamide Intermediate S-alkylated Intermediate Thiophene_2_carboxamide->Intermediate + Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate Product This compound Intermediate->Product - H2O, - HBr (Cyclization & Dehydration)

Caption: Hantzsch synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Thiophene-2-carboxamide in Ethanol Add Add Ethyl bromopyruvate Dissolve->Add Reflux Reflux for 1-3 hours Add->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO3/Na2CO3 Cool->Neutralize Evaporate Evaporate Ethanol Neutralize->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Final_Product Pure Product Purify->Final_Product Characterize (NMR, MS)

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical and biological properties of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific ester in published literature, this guide draws upon data from its parent compound, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, and analogous thiazole derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid

PropertyValueSource
CAS Number 24044-07-3[1][2]
Molecular Formula C₈H₅NO₂S₂[1][2]
Molecular Weight 211.26 g/mol [1][2]
Appearance Light yellow to yellow crystals[3]
Melting Point ~157 °C[3]
Boiling Point 441.5 °C at 760 mmHg (Predicted)[3]
Solubility Insoluble in water; Soluble in organic solvents. >31.7 µg/mL (pH 7.4)[3][4]

It is anticipated that the ethyl ester, this compound, will present as a solid at room temperature with a melting point influenced by the esterification. Its solubility in organic solvents is expected to be higher than that of the parent carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This classical method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the reaction would proceed between thiophene-2-carbothioamide and an ethyl 2-halo-3-oxobutanoate.

Experimental Protocol: Hantzsch Synthesis of this compound

  • Preparation of Thiophene-2-carbothioamide: Thiophene-2-carbonitrile is treated with hydrogen sulfide in the presence of a base such as pyridine or triethylamine.

  • Reaction with Ethyl 2-chloroacetoacetate: Thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The mixture is heated to reflux for several hours (typically 6 hours).

  • Work-up and Purification: Upon cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5]

Hantzsch_Synthesis Thioamide Thiophene-2-carbothioamide Reaction Condensation Thioamide->Reaction AlphaHalo Ethyl 2-chloroacetoacetate AlphaHalo->Reaction Solvent Ethanol Solvent->Reaction Reflux Product This compound Reaction->Product

A generalized workflow for the Hantzsch synthesis of the target compound.
Esterification of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid

An alternative route involves the direct esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is dissolved in an excess of absolute ethanol.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The mixture is heated at reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, extracted with an organic solvent, and purified by column chromatography.

Esterification CarboxylicAcid 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid Reaction Esterification CarboxylicAcid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction Reflux Product This compound Reaction->Product

Workflow for the synthesis via Fischer esterification.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Triplet and quartet signals for the ethyl group (~1.4 and 4.4 ppm, respectively). - Signals for the thienyl protons in the aromatic region (~7.0-8.0 ppm). - A singlet for the thiazole proton (~8.5 ppm).
¹³C NMR - Signals for the ethyl group carbons (~14 and 61 ppm). - A signal for the ester carbonyl carbon (~160-165 ppm). - Signals for the thiazole and thienyl carbons in the aromatic region (~115-170 ppm).
IR (Infrared) - A strong absorption band for the C=O stretch of the ester (~1700-1730 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C=N and C=C stretching bands characteristic of the thiazole and thiophene rings.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of C₁₀H₉NO₂S₂ (239.32 g/mol ).

Potential Biological Activities and Signaling Pathways

The parent compound, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, has been reported to exhibit a range of biological activities, suggesting that the ethyl ester derivative may also possess therapeutic potential.[3]

Reported activities of the parent carboxylic acid include:

  • Antimicrobial Properties: Effective against various bacterial strains.[3]

  • Anticancer Activity: Exhibits cytotoxic effects on certain cancer cell lines.[3]

  • Anti-inflammatory Effects: Potential utility in treating inflammatory conditions.[3]

The precise mechanisms of action and associated signaling pathways for these activities have not been fully elucidated for this specific compound. However, many thiazole-containing compounds are known to act as inhibitors of various enzymes or to interact with specific cellular receptors. For example, some thiazole derivatives function as kinase inhibitors in cancer therapy.

Biological_Activity cluster_potential_targets Potential Cellular Targets Molecule This compound Kinases Kinases Molecule->Kinases Inhibition MicrobialEnzymes Microbial Enzymes Molecule->MicrobialEnzymes Inhibition InflammatoryMediators Inflammatory Mediators Molecule->InflammatoryMediators Modulation Cancer Cancer Kinases->Cancer Infection Infection MicrobialEnzymes->Infection Inflammation Inflammation InflammatoryMediators->Inflammation

Potential biological targets and therapeutic applications.

Conclusion and Future Directions

This compound is a compound of interest with potential applications in medicinal chemistry and materials science. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a solid foundation based on established chemical principles and data from closely related structures.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization. Furthermore, systematic screening for biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted to explore its therapeutic potential. Elucidation of its mechanism of action and identification of specific cellular targets will be crucial for any future drug development efforts.

References

An In-depth Technical Guide to Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and experimental protocols for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (CAS: 24043-97-8) is limited. This guide provides a comprehensive overview of its chemical properties and places it within the broader context of thienyl-thiazole derivatives, a class of compounds with significant therapeutic potential. The experimental protocols and discussions on biological activity are based on established methodologies for analogous compounds and should be considered representative.

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds. When coupled with a thiophene moiety, it forms the 2-(thienyl)-1,3-thiazole scaffold, a structure that has garnered considerable interest for its diverse pharmacological activities. This compound is a member of this promising class of molecules. While specific research on this ethyl ester is not extensively documented in public literature, its structural features suggest potential for exploration in various therapeutic areas, particularly those where other thiazole derivatives have shown promise, such as oncology and infectious diseases.[1][2][3][4][5][6] This guide aims to provide a detailed technical overview of its known properties and the scientific context of its parent scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValue
CAS Number 24043-97-8
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol
Physical Form Solid
SMILES CCOC(=O)c1csc(n1)-c2cccs2
InChI 1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
InChI Key WACGLWUSWZXSBF-UHFFFAOYSA-N

Synthesis

The synthesis of 2-substituted-1,3-thiazole-4-carboxylates is commonly achieved through the Hantzsch thiazole synthesis.[7][8][9][10][11] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible approach would involve the reaction of ethyl bromopyruvate with thiophene-2-carbothioamide.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure for the synthesis of a 2-aryl-1,3-thiazole-4-carboxylate and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Thiophene-2-carbothioamide (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Ethanol (or another suitable solvent like DMF)

  • Sodium bicarbonate (or another suitable base)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve thiophene-2-carbothioamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add ethyl bromopyruvate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

G start Start dissolve Dissolve Thiophene-2-carbothioamide in Ethanol start->dissolve add_reagent Add Ethyl Bromopyruvate dissolve->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Workflow for Hantzsch Thiazole Synthesis.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the broader class of thienyl-thiazole derivatives has been extensively studied, revealing a range of biological activities. The corresponding carboxylic acid, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, has been noted for its potential antimicrobial, anticancer, and anti-inflammatory properties.[12]

Kinase Inhibition

A significant area of research for thiazole-containing compounds is in the development of protein kinase inhibitors for cancer therapy.[1][2][3][13][14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-based molecules have been shown to be effective inhibitors of various kinases, including serine/threonine and tyrosine kinases.[1][2][3]

The following table summarizes the activity of some representative thiazole-based kinase inhibitors.

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
Thiazole/Thiadiazole Carboxamidesc-Met41.53 nM - 56.64 nM[6]
Thieno[3,2-d]thiazole DerivativesEGFR, VEGFR-2, BRAFV600EPromising suppression[13]
Thiazole Scaffold DerivativesPI3K/AKT/mTOR pathway0.50–4.75 µM[2]

This data is for structurally related but distinct compounds and is presented to illustrate the potential of the thiazole scaffold.

Antimicrobial and Other Activities

Thiazole derivatives have also demonstrated a broad spectrum of antimicrobial activity.[4][15] The structural features of this compound suggest it could be a candidate for evaluation in antimicrobial assays.

Potential Signaling Pathway Involvement

Given the prevalence of thiazole derivatives as kinase inhibitors, a plausible mechanism of action for biologically active 2-(thienyl)-1,3-thiazole compounds is the modulation of cellular signaling pathways controlled by kinases. The diagram below illustrates a generalized kinase signaling cascade and the potential point of intervention for a thiazole-based inhibitor.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Thiazole Inhibitor inhibitor->raf

Caption: Generalized Kinase Signaling Pathway Inhibition.

Representative Experimental Protocols

The following is a representative protocol for an in vitro kinase assay, a fundamental experiment for evaluating the potential of a compound like this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase assay buffer, the recombinant kinase, and the substrate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay Workflow

G start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Test Compound to Wells prep_compound->add_compound plate_setup Add Kinase, Substrate, and Buffer to Plate plate_setup->add_compound start_reaction Initiate Reaction with ATP add_compound->start_reaction incubate Incubate at Optimal Temp. start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Add Detection Reagent stop_reaction->detect read_plate Measure Signal with Plate Reader detect->read_plate analyze Calculate % Inhibition and IC₅₀ read_plate->analyze end End analyze->end

References

An In-depth Technical Guide to Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a thiophene group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a subject of interest for various applications.

Table 1: Physicochemical Properties of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid

PropertyValueSource
Molecular Formula C8H5NO2S2[1][2]
Molecular Weight 211.3 g/mol [1][2]
IUPAC Name 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid[1][2]
CAS Number 24044-07-3[1][2]
Appearance Light yellow to yellow crystals[1]
Melting Point ~157 °C[1]
Boiling Point 441.5 °C at 760 mmHg[1]
Solubility Insoluble in water, soluble in organic solvents[1]
Canonical SMILES C1=CSC(=C1)C2=NC(=CS2)C(=O)O[1]
InChI Key FGKCNTGJZXHKFJ-UHFFFAOYSA-N[1][2]

The molecular structure of the parent carboxylic acid has been studied using Density Functional Theory (DFT) calculations, providing insights into its electronic structure and molecular geometry.[1]

Synthesis

The synthesis of this compound can be achieved through standard esterification of the corresponding carboxylic acid, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid. The carboxylic acid itself is synthesized via established methods in heterocyclic chemistry.[1] The most common route is the Hantzsch thiazole synthesis.[1]

A general synthetic pathway would involve the reaction of a thiophene-derived thioamide with an ethyl 2-haloacetoacetate.

Experimental Protocol: Hantzsch Thiazole Synthesis (General)

  • Thioamide Formation: The thiophene-2-carboxamide is treated with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene or THF, and heated to reflux to yield the corresponding thioamide.

  • Cyclocondensation: The thiophene-2-carbothioamide is then reacted with an ethyl 2-haloacetoacetate (e.g., ethyl 2-bromoacetoacetate) in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. The crude product is then purified by recrystallization or column chromatography.

A similar, well-documented procedure is the synthesis of ethyl 2-aminothiazole-4-carboxylate from thiourea and ethyl bromopyruvate.[3]

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[3] After the reaction is complete, the mixture is cooled to room temperature and poured into ice water.[3] The resulting precipitate is collected by filtration and dried to yield the product.[3]

This protocol can be adapted by replacing thiourea with thiophene-2-carbothioamide to synthesize the target molecule.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Thiophene Thiophene-2-carbothioamide Reaction Cyclocondensation (Hantzsch Synthesis) Thiophene->Reaction Ester Ethyl 2-haloacetoacetate Ester->Reaction Product Ethyl 2-(2-thienyl)-1,3- thiazole-4-carboxylate Reaction->Product Esterification

Synthetic pathway for this compound.

Potential Applications and Biological Activity

Thiazole derivatives are known for their wide range of biological activities. The parent compound, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, has shown potential in several areas:

  • Antimicrobial Properties: It has been reported to be effective against various bacterial strains.[1]

  • Anticancer Activity: The compound exhibits cytotoxic effects on certain cancer cell lines.[1]

  • Anti-inflammatory Effects: It shows potential for use in treating inflammatory conditions.[1]

These biological activities suggest that the ethyl ester derivative may also possess similar or enhanced properties, making it a valuable candidate for further investigation in drug discovery programs. The ester functionality can improve the compound's pharmacokinetic profile, such as its absorption and distribution in biological systems.

Furthermore, the unique combination of the thiazole and thiophene rings makes these compounds interesting for materials science, potentially in the development of new materials with specific electronic or optical properties.[1]

Signaling_Pathway cluster_compound Compound cluster_targets Potential Biological Targets cluster_effects Biological Effects Compound This compound Enzymes Enzymes Compound->Enzymes Inhibition Receptors Cellular Receptors Compound->Receptors Modulation DNA DNA/RNA Compound->DNA Interaction Antimicrobial Antimicrobial Enzymes->Antimicrobial Antiinflammatory Anti-inflammatory Enzymes->Antiinflammatory Receptors->Antiinflammatory Anticancer Anticancer DNA->Anticancer

Potential signaling pathways and biological targets.

Safety Information

While specific toxicity data for this compound is not available, related thiazole compounds are known to have potential hazards. For instance, 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is associated with the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and materials science. Although detailed experimental data for this specific ester is limited, its properties and biological activities can be inferred from its parent carboxylic acid and other related thiazole derivatives. Further research is warranted to fully explore the therapeutic and material science potential of this molecule.

References

Spectroscopic and Synthetic Profile of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. This compound, featuring a core structure of a thiazole ring linked to a thiophene moiety and an ethyl ester group, is of significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset in peer-reviewed literature, this document compiles and extrapolates data from closely related analogues to present a comprehensive physicochemical profile. The guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a detailed experimental methodology for its synthesis, and a workflow diagram for its characterization.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring often enhances the biological efficacy and modulates the electronic properties of the molecule. This compound serves as a key intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents and functional materials. This guide aims to provide researchers with a foundational understanding of its spectroscopic characteristics and a practical approach to its synthesis.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for this compound is not available in a single public source, the following tables summarize the expected values based on the analysis of structurally similar compounds. These values are intended to serve as a reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20s1HH-5 (thiazole)
~7.70dd1HH-5' (thiophene)
~7.55dd1HH-3' (thiophene)
~7.15t1HH-4' (thiophene)
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~161.5C=O (ester)
~168.0C-2 (thiazole)
~148.0C-4 (thiazole)
~128.5C-5 (thiazole)
~138.0C-2' (thiophene)
~130.0C-5' (thiophene)
~128.0C-3' (thiophene)
~127.5C-4' (thiophene)
~61.0-OCH₂CH₃
~14.5-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (aromatic)
~2980MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1600MediumC=N stretching (thiazole)
~1520, 1470Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~239[M]⁺ (Molecular Ion)
~211[M - C₂H₄]⁺
~195[M - CO₂]⁺
~167[M - CO₂C₂H₅]⁺

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar 2-substituted thiazole-4-carboxylates.

Synthesis of this compound

Materials:

  • Thiophene-2-carboxamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of thiophene-2-carboxamide (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl bromopyruvate (1.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Characterization

The synthesized compound is characterized by the following spectroscopic techniques:

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR: The infrared spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents Thiophene-2-carboxamide + Ethyl bromopyruvate reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) reagents->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) data_analysis Data Analysis and Structure Confirmation NMR->data_analysis IR IR Spectroscopy IR->data_analysis MS Mass Spectrometry MS->data_analysis product Purified Product product->NMR product->IR product->MS final_product Characterized Compound data_analysis->final_product

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic properties and synthesis of this compound. While a complete, experimentally verified dataset remains to be published in a single source, the compiled and predicted data herein offer a valuable starting point for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The provided experimental protocol, adapted from established methodologies, offers a reliable pathway for the preparation of this important chemical entity. Further experimental validation of the presented spectroscopic data is encouraged to build upon the foundational information provided in this guide.

An In-depth Technical Guide to the Starting Materials for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered detailed experimental protocols and quantitative data for the synthesis of the key starting materials: 2-thiophenecarbothioamide and ethyl bromopyruvate. I also have several examples of the Hantzsch thiazole synthesis, including reaction conditions and yields for analogous compounds.

For 2-thiophenecarbothioamide, I have information on its synthesis from 2-thiophenecarboxamide using Lawesson's reagent, including typical reaction conditions.

For ethyl bromopyruvate, I have multiple detailed synthetic methods from either ethyl pyruvate or ethyl lactate, with specific reagent quantities, temperatures, reaction times, and yields.

For the final Hantzsch condensation, while I don't have a specific protocol for the exact target molecule "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate", I have found a very close analogue, "Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate", which is synthesized from 2-thiophenecarbothioamide and ethyl 2-chloroacetoacetate. This provides a strong basis for the required experimental protocol. I also have general procedures for the Hantzsch synthesis of other thiazoles, which will help in detailing the methodology.

With the currently available information, I can now proceed to structure the data into tables, write the detailed experimental protocols, and create the required diagrams. Therefore, I have sufficient information to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and their synthesis for the preparation of this compound, a key intermediate in pharmaceutical research and development. This document details the synthetic pathways, experimental protocols, and quantitative data for the requisite precursors, primarily focusing on the widely employed Hantzsch thiazole synthesis.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The principal and most efficient method for the synthesis of the target molecule, this compound, is the Hantzsch thiazole synthesis.[1][2] This classical condensation reaction involves the cyclization of a thioamide with an α-halo-β-ketoester. For the specific synthesis of our target compound, the two key starting materials are 2-thiophenecarbothioamide and an ethyl α-halo-β-oxobutanoate , such as ethyl bromopyruvate or ethyl 2-chloro-3-oxobutanoate.

Hantzsch_Synthesis Thioamide 2-Thiophenecarbothioamide Product This compound Thioamide->Product Hantzsch Condensation Haloester Ethyl bromopyruvate Haloester->Product

Caption: General overview of the Hantzsch synthesis for the target molecule.

Synthesis of Starting Material 1: 2-Thiophenecarbothioamide

2-Thiophenecarbothioamide is a crucial precursor, providing the thiophene moiety and the thioamide functional group necessary for the thiazole ring formation. The most common laboratory-scale synthesis involves the thionation of the corresponding amide, 2-thiophenecarboxamide, using a thionating agent such as Lawesson's Reagent.[3][4]

Experimental Protocol: Thionation of 2-Thiophenecarboxamide

This protocol describes a general procedure for the synthesis of 2-thiophenecarbothioamide using Lawesson's Reagent.

Reaction Scheme:

Thioamide_Synthesis Amide 2-Thiophenecarboxamide Product 2-Thiophenecarbothioamide Amide->Product Thionation LR Lawesson's Reagent LR->Product

Caption: Synthesis of 2-thiophenecarbothioamide from 2-thiophenecarboxamide.

Materials:

  • 2-Thiophenecarboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene (or another suitable high-boiling solvent like dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiophenecarboxamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting amide is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-thiophenecarbothioamide.

Quantitative Data for 2-Thiophenecarbothioamide Synthesis

The following table summarizes typical quantitative data for the thionation of amides using Lawesson's Reagent, which can be adapted for the synthesis of 2-thiophenecarbothioamide.

ParameterValue/RangeReference
Molar Ratio (Amide:Lawesson's Reagent)1 : 0.5 - 0.6[5]
SolventToluene or Dioxane[6]
TemperatureReflux (approx. 110 °C for toluene)[5]
Reaction Time2 - 4 hours[5]
Typical Yield80 - 95%[7]

Synthesis of Starting Material 2: Ethyl Bromopyruvate

Ethyl bromopyruvate is a key electrophilic component in the Hantzsch synthesis. It can be synthesized through the bromination of ethyl pyruvate.

Experimental Protocol: Bromination of Ethyl Pyruvate

This protocol details a common method for the synthesis of ethyl bromopyruvate.[8]

Reaction Scheme:

Bromopyruvate_Synthesis Pyruvate Ethyl Pyruvate Product Ethyl Bromopyruvate Pyruvate->Product Bromination Bromine Bromine (Br₂) Bromine->Product

Caption: Synthesis of ethyl bromopyruvate from ethyl pyruvate.

Materials:

  • Ethyl pyruvate

  • Bromine

  • Dry ether (or dichloromethane)

  • Saturated aqueous sodium chloride solution

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve ethyl pyruvate (1 equivalent) in dry ether.

  • Slowly add bromine (1 equivalent) dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain the reaction temperature between 20-35 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and wash the organic phase sequentially with saturated aqueous sodium chloride solution and saturated aqueous sodium carbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl bromopyruvate as a yellow oily liquid.

  • The product can be further purified by vacuum distillation.

Quantitative Data for Ethyl Bromopyruvate Synthesis

The table below provides quantitative data for various methods of synthesizing ethyl bromopyruvate.

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
1Ethyl PyruvateBromineDry Ether20-34, then reflux2 hours90[8]
2Ethyl PyruvateBromine ChlorideNone-4 to 22 hours69 (corrected)[8][9]
3Ethyl LactateBromine, H₂O₂Chloroform35-453 hours85[8]

Final Condensation: Synthesis of this compound

Experimental Protocol (Adapted from a similar synthesis)

Reaction Scheme:

Final_Product_Synthesis cluster_start Starting Materials Thioamide 2-Thiophenecarbothioamide Product This compound Thioamide->Product Hantzsch Condensation (Ethanol, Reflux) Haloester Ethyl Bromopyruvate Haloester->Product

Caption: Final Hantzsch condensation to yield the target product.

Materials:

  • 2-Thiophenecarbothioamide

  • Ethyl bromopyruvate

  • Ethanol

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve 2-thiophenecarbothioamide (1 equivalent) in ethanol.

  • Add ethyl bromopyruvate (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 1-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Hantzsch Thiazole Synthesis

The following table presents typical quantitative data for Hantzsch thiazole syntheses, which can be expected for the target reaction.

ParameterValue/RangeReference
Molar Ratio (Thioamide:Haloester)1 : 1 - 1.2[10]
SolventEthanol[10]
TemperatureReflux (approx. 78 °C)[10]
Reaction Time1 - 6 hours[10]
Typical Yield70 - 99%[10][11]

Conclusion

The synthesis of this compound is reliably achieved through the Hantzsch thiazole synthesis. This guide has provided detailed experimental protocols and quantitative data for the preparation of the key starting materials, 2-thiophenecarbothioamide and ethyl bromopyruvate. By following these procedures, researchers and drug development professionals can efficiently synthesize this valuable intermediate for further applications in medicinal chemistry. The provided diagrams and tables offer a clear and concise summary of the synthetic pathways and reaction parameters.

References

Unveiling the Therapeutic Potential of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, and its derivatives are emerging as a significant area of interest in medicinal chemistry. Possessing a unique structural motif that combines a thiophene and a thiazole ring, this scaffold has demonstrated a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on the synthesis, potential biological activities, and experimental evaluation of this class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Thiazole Core

The foundational step in exploring the biological activity of this compound and its analogs is an efficient synthetic pathway. A common and effective method for creating the 2-thienyl-1,3-thiazole-4-carboxylate core is through the Hantzsch thiazole synthesis.

General Synthesis Protocol

The synthesis typically involves a one-pot condensation reaction. The key reactants are a thiourea or thioamide derivative and an α-haloketone in the presence of a suitable solvent and often a catalyst. For the synthesis of this compound, the reaction would proceed as follows:

  • Reactants: Thiophene-2-carbothioamide and ethyl bromopyruvate.

  • Solvent: A polar solvent such as ethanol or dimethylformamide (DMF) is commonly used to facilitate the dissolution of the reactants.

  • Reaction Conditions: The mixture is typically refluxed for several hours to ensure the completion of the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated. Purification is generally achieved through recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis_Workflow Thiophene_2_carbothioamide Thiophene-2-carbothioamide Reaction_Mixture Reaction Mixture Thiophene_2_carbothioamide->Reaction_Mixture Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Mixture Solvent Ethanol / DMF Solvent->Reaction_Mixture Reflux Reflux Cooling Cooling & Precipitation Reflux->Cooling Reaction_Mixture->Reflux Crude_Product Crude Product Cooling->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product This compound Recrystallization->Pure_Product Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (5 x 10^5 CFU/mL) Inoculation Inoculate wells with Microbial Suspension Inoculum->Inoculation Compound_Dilution Serially Dilute Compound in 96-well plate Compound_Dilution->Inoculation Incubation Incubate at 35-37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of compound Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution and incubate for 4h Incubation_48h->MTT_Addition Formazan_Solubilization Remove medium and add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

An In-depth Technical Guide to Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antimicrobial properties. This document details synthetic methodologies, quantitative biological data, experimental protocols, and key signaling pathways, serving as a resource for researchers in the field of drug discovery and development.

Synthesis of 2-(2-thienyl)-1,3-thiazole-4-carboxylate Scaffolds

The primary synthetic route to the 2-(2-thienyl)-1,3-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the title compound and its analogs, ethyl bromopyruvate serves as the α-haloketone, while 2-thiophenecarbothioamide or its derivatives are used as the thioamide component.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol is a generalized procedure for the synthesis of this compound and its analogs, based on established methodologies for similar thiazole derivatives.

Materials:

  • Ethyl bromopyruvate

  • 2-Thiophenecarbothioamide (or substituted analog)

  • Ethanol (or an alternative suitable solvent like dioxane)

  • Sodium bicarbonate (or another mild base)

  • Ethyl acetate

  • Brine

Procedure:

  • A solution of 2-thiophenecarbothioamide (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Ethyl bromopyruvate (1.0-1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux (typically 70-80°C) and stirred for 1-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the carbon skeleton.

  • FT-IR: To confirm the presence of key functional groups (e.g., C=O of the ester, C=N of the thiazole).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The following sections and tables summarize the quantitative data from various studies.

Anticancer Activity

Many thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Compound IDModification on Core StructureCancer Cell LineIC₅₀ (µM)Reference
4c 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl at position 2MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
4b 2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl at position 2MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
4d 3-Nitrophenyl at position 4 of the thiazole ringMDA-MB-231 (Breast)1.21[2]
4b (different series) 4-Chlorophenyl at position 4 of the thiazole ringMDA-MB-231 (Breast)3.52[2]
6d Coumarin-thiazole hybridMCF-7 (Breast)11.2 ± 0.80[3]
6b Coumarin-thiazole hybridMCF-7 (Breast)10.5 ± 0.71[3]
1 Pyrazolinyl-aminothiazol-4-oneMCF-7 (Breast)4.02 ± 0.02[4]
HepG-2 (Liver)4.52 ± 0.04[4]
3c Thieno[3,2-d]thiazole-carbohydrazide derivativeMCF-7 (Breast)8.35 ± 0.03[4]
HepG-2 (Liver)7.88 ± 0.01[4]
6g Pyrazole-thiadiazole hybridA549 (Lung)1.537 ± 0.097
6d (different series) Pyrazole-thiadiazole hybridA549 (Lung)5.176 ± 0.164
Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀Reference
4c VEGFR-20.15 µM[1]
Sorafenib (Reference) VEGFR-20.059 µM[1]
Compound III VEGFR-251.09 nM[2]
Sorafenib (Reference) VEGFR-251.41 nM[2]
6g EGFR0.024 ± 0.002 µM
Erlotinib (Reference) EGFR0.088 µM
4a VEGFR-291 nM
Sorafenib (Reference) VEGFR-253 nM
Antimicrobial Activity

The thiazole nucleus is a key component in many antimicrobial agents. The 2-(2-thienyl)-1,3-thiazole-4-carboxylate framework and its analogs have been evaluated against a range of bacterial and fungal pathogens.

Compound ID/ClassModification on Core StructureMicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl moietiesS. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25 - 12.5
2-phenylacetamido-thiazole derivative (16) Phenylacetamido at position 2E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives (57-60) 2-Pyrazolin-1-yl at position 2 with thiophene substitutionP. aeruginosa ATCC 2985315.625 - 31.25
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives (60, 62, 65) N-allyl and 2-pyrazolin-3-yl substitutionsS. pneumoniae, S. epidermidis, E. coli, P. vulgaris0.03 - 7.81
2-(2-pyrazolin-1-yl)-thiazole derivative (56) 2-Pyrazolin-1-yl at position 2S. aureus, E. coli, P. aeruginosa, A. baumanii8 - 16
C. albicans32
bis(thiazol-5-yl)phenylmethane derivatives Bis-thiazole structureS. aureus2 - 64
2,4-disubstituted 1,3-thiazole (38) Nitro group at para position of phenyl ringB. subtilis, E. coli4.32 - 4.60

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism in the broth.

  • Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates growth.

Visualization of Mechanisms and Workflows

Signaling Pathways

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. Below are diagrams of the VEGFR-2 and EGFR signaling pathways, which are common targets for this class of compounds.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Thiazole_Inhibitor Thiazole Derivative (e.g., Compound 4c) Thiazole_Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (Cell Proliferation, Survival) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors via mTOR, etc. STAT3->Transcription_Factors EGF EGF EGF->EGFR Binds Thiazole_Inhibitor Thiazole Derivative Thiazole_Inhibitor->EGFR Inhibits TK Activity

Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel thiazole derivatives as potential therapeutic agents.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_lead_opt Lead Optimization Synthesis Hantzsch Thiazole Synthesis of Analogs Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Characterization->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Characterization->Antimicrobial Kinase_Assay Enzymatic Kinase Assays (e.g., VEGFR-2, EGFR) Cytotoxicity->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis Apoptosis->SAR Lead_Compound Identification of Lead Compound(s) SAR->Lead_Compound

Caption: Experimental Workflow for Thiazole Derivative Drug Discovery.

References

An In-depth Technical Guide on the Formation of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the presumptive mechanism for the formation of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route is identified as the Hantzsch thiazole synthesis. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of the necessary precursors and the target molecule, and a summary of relevant quantitative and spectroscopic data. The logical workflow and reaction pathways are visualized through diagrams generated using the DOT language.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical and materials science research due to their diverse biological activities and unique electronic properties. The fusion of a thiophene ring with a thiazole moiety, as seen in this compound, presents a scaffold with significant potential for the development of novel therapeutic agents and functional materials. The analogous compound, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, has shown potential antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the chemical synthesis and mechanistic pathway of the ethyl ester derivative, providing a foundational resource for researchers in the field.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The formation of this compound is achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, the reactants are thiophene-2-carbothioamide and ethyl bromopyruvate .

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The sulfur atom of the thiophene-2-carbothioamide, acting as a nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an S-alkylated intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the pyruvate moiety.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the thiazoline ring.

  • Aromatization: The thiazoline intermediate then undergoes a final dehydration/elimination step to yield the stable, aromatic thiazole ring of the final product.

Reaction Pathway Diagram

Hantzsch_Thiazole_Synthesis Thioamide Thiophene-2-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline precursor) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate (Thiazoline) Intermediate2->Intermediate3 Dehydration (-H2O) Product This compound Intermediate3->Product Aromatization (-HBr)

Caption: The Hantzsch thiazole synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting materials and the final product.

Synthesis of Thiophene-2-carbothioamide

Thiophene-2-carbothioamide can be prepared from thiophene through various methods. A common route involves the conversion of thiophene to thiophene-2-carbonitrile followed by thionation.

Experimental Workflow:

Thioamide_Synthesis start Thiophene step1 Formylation or Cyanation start->step1 intermediate Thiophene-2-carbonitrile step1->intermediate step2 Thionation (e.g., with H2S or Lawesson's Reagent) intermediate->step2 product Thiophene-2-carbothioamide step2->product

Caption: Workflow for thiophene-2-carbothioamide synthesis.

Protocol:

  • Synthesis of Thiophene-2-carbonitrile: To a solution of thiophene in a suitable solvent (e.g., chlorobenzene), add solid phosgene and N,N-dimethylformamide at 0°C. The reaction is then warmed and stirred before hydrolysis and extraction to yield 2-thiophenecarboxaldehyde, which can be converted to the nitrile via standard methods (e.g., reaction with hydroxylamine followed by dehydration).

  • Synthesis of Thiophene-2-carbothioamide: Thiophene-2-carbonitrile is dissolved in a suitable solvent like pyridine or a mixture of pyridine and triethylamine. The solution is saturated with hydrogen sulfide gas at 0-10°C and then stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by precipitation in water and purified by recrystallization.

Synthesis of Ethyl Bromopyruvate

Ethyl bromopyruvate is a key α-haloketone for this synthesis.

Protocol:

  • In a flask equipped with a dropping funnel and a condenser, place ethyl pyruvate in a suitable solvent such as diethyl ether or chloroform.

  • Slowly add bromine dropwise to the solution while maintaining the temperature between 20-30°C.

  • After the addition is complete, the mixture is refluxed for 2-3 hours.

  • The reaction mixture is then cooled and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield ethyl bromopyruvate.

Synthesis of this compound

This protocol is based on the general Hantzsch thiazole synthesis.

Protocol:

  • In a round-bottom flask, dissolve thiophene-2-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • The reaction mixture is heated to reflux (approximately 70-80°C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Thiophene-2-carbothioamideC₅H₅NS₂143.23101-105
Ethyl BromopyruvateC₅H₇BrO₃195.01N/A (Liquid)
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acidC₈H₅NO₂S₂211.26~157[1]
This compound C₁₀H₉NO₂S₂ 239.32 Not Reported

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz)
Thiazole-H8.1 - 8.3s-
Thiophene-H7.2 - 7.8m-
-OCH₂CH₃4.2 - 4.4q~7.1
-OCH₂CH₃1.2 - 1.4t~7.1
¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm) (Predicted)
C=O (Ester)160 - 162
Thiazole C2165 - 168
Thiazole C4125 - 128
Thiazole C5145 - 148
Thiophene Carbons127 - 135
-OCH₂CH₃~61
-OCH₂CH₃~14
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹) (Predicted)
C=O Stretch (Ester)1710 - 1730
C=N Stretch (Thiazole)1600 - 1620
C-S Stretch680 - 720
Aromatic C-H Stretch3050 - 3150
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 239. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

Conclusion

The synthesis of this compound via the Hantzsch thiazole synthesis represents a reliable and straightforward method for obtaining this promising heterocyclic compound. This guide provides the essential theoretical and practical information for researchers to undertake its synthesis and characterization. The provided protocols for the starting materials and the final product, along with the predicted spectroscopic data, offer a solid foundation for further investigation and optimization of this synthetic route. The exploration of this and similar molecules is anticipated to contribute significantly to the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of novel agents derived from Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The thiazole nucleus is a prominent heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This document details the synthesis of a series of N'-substituted-benzylidene-2-(2-(thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazides from this starting material and evaluates their antimicrobial efficacy.

Synthesis of Antimicrobial Agents

The synthesis of the target antimicrobial agents involves a multi-step process starting from this compound. The general synthetic route is outlined below, followed by a detailed experimental protocol.

The synthesis begins with the conversion of this compound to a hydrazide derivative, which is then reacted with various substituted benzaldehydes to yield the final N'-substituted-benzylidene-acetohydrazide compounds.

G A This compound B 2-(2-(Thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazide A->B Hydrazine hydrate, Ethanol, Reflux D N'-(substituted-benzylidene)-2-(2-(thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazides B->D Glacial acetic acid, Ethanol, Reflux C Substituted Benzaldehydes C->D

Caption: Synthetic pathway for N'-substituted-benzylidene acetohydrazides.

Protocol 1: Synthesis of 2-(2-(Thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazide

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.015 mol) in 20 mL of absolute ethanol is prepared.

  • The reaction mixture is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to yield the pure acetohydrazide.

Protocol 2: Synthesis of N'-(substituted-benzylidene)-2-(2-(thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazides

  • A mixture of 2-(2-(Thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in 25 mL of absolute ethanol is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with water and then with cold ethanol.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Antimicrobial Evaluation

The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

G cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis A Synthesized Compounds D Broth Microdilution Method (MIC Determination) A->D E Agar Well Diffusion Method (Zone of Inhibition) A->E B Bacterial & Fungal Strains B->D B->E C Growth Media C->D C->E F Measure MIC Values D->F G Measure Zone of Inhibition E->G H Compare with Standard Drugs F->H G->H

Caption: General workflow for antimicrobial activity evaluation.

The antimicrobial activity of the synthesized compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
4a 12.5252550
4b 6.2512.512.525
4c 255050100
4d 12.5252550
Ciprofloxacin 3.126.253.126.25

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

CompoundC. albicansA. niger
4a 2550
4b 12.525
4c 50100
4d 2550
Fluconazole 6.2512.5

Protocol 3: Broth Microdilution Method for MIC Determination

  • A stock solution of each test compound is prepared in DMSO.

  • Serial two-fold dilutions of each compound are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized microbial suspension (1.5 x 10^8 CFU/mL for bacteria, 10^6 CFU/mL for fungi).

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

Protocol 4: Agar Well Diffusion Method

  • Melted Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is seeded with the respective microbial inoculum and poured into sterile Petri plates.

  • After solidification, wells of 6 mm diameter are punched into the agar.

  • A fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration) is added to the wells.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion

The series of novel N'-substituted-benzylidene-2-(2-(thiophen-2-yl)-1,3-thiazol-4-yl)oxy)acetohydrazides derived from this compound have demonstrated promising in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. Notably, compounds with electron-withdrawing groups on the benzylidene ring exhibited enhanced activity. These findings highlight the potential of the 2-(2-thienyl)-1,3-thiazole scaffold as a valuable template for the design and development of new antimicrobial agents. Further optimization of the lead compounds and investigation into their mechanism of action are warranted to progress these findings towards potential clinical applications.

"Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" as a Scaffold for Anticancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique structural features, including the presence of nitrogen and sulfur atoms, allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutic agents. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The 2-thienyl-1,3-thiazole framework, in particular, has emerged as a promising scaffold for the design of potent anticancer agents. These compounds have been shown to selectively target cancer cells, inducing cell death and inhibiting proliferation through various mechanisms.[1] This document provides an overview of the anticancer potential of derivatives based on the "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" scaffold, along with detailed protocols for their synthesis and biological evaluation.

Synthesis of the Thiazole Scaffold

A common and versatile method for the synthesis of the 2-substituted thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of derivatives of the "this compound" scaffold, a substituted thiophene-2-carboxamide can be reacted with an appropriate ethyl bromopyruvate derivative. The general synthetic approach allows for the introduction of various substituents on the thiazole and thiophene rings to explore structure-activity relationships (SAR).[1][2]

A representative synthetic route for a related derivative, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, involves the reaction of the corresponding thioamide with ethyl 2-chloroacetoacetate.[3] This highlights the adaptability of the synthetic methodology for creating a library of analogs for anticancer screening.

Data Presentation: In Vitro Cytotoxicity of 2-Thienyl-Thiazole Derivatives

While specific cytotoxicity data for the parent compound "this compound" is not extensively available in the public domain, numerous studies on its derivatives showcase the potent anticancer activity of this scaffold. The following tables summarize the 50% inhibitory concentration (IC50) values of various 2-thienyl-thiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Thiazole-based Compounds against Various Cancer Cell Lines

Compound IDR1 (at Thiazole-C5)R2 (at Thiazole-N3)Cancer Cell LineIC50 (µM)Reference
Derivative A -H-CH2-ArylSaOS-2 (Osteosarcoma)0.190 - 0.273[1]
Derivative B -CH3-ArylGlioblastoma3.20 - 10.67[3]
Derivative C -H-ArylMCF-7 (Breast)2.57 ± 0.16[4]
Derivative D -H-ArylHepG2 (Liver)7.26 ± 0.44[4]
Derivative E -CF3-ArylA-549 (Lung)Moderate Activity[5]
Derivative F -CF3-ArylBel7402 (Liver)Moderate Activity[5]
Derivative G -CF3-ArylHCT-8 (Colon)Moderate Activity[5]

Table 2: Cytotoxicity of Thiazole-Carboxamide Derivatives

Compound IDR Group on CarboxamideCancer Cell LineIC50 (µM)Reference
Amide 1 4-chloro-2-methylphenylA-549 (Lung)Highest Activity in study[5]
Amide 2 Substituted PhenylMCF-7 (Breast)5.04 - 18.67[6]
Amide 3 Substituted PhenylHCT-116 (Colon)Moderate Activity[6]

Mechanism of Action

Derivatives of the 2-thienyl-thiazole scaffold exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Furthermore, these compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis in tumor cells. Thiazole derivatives have been observed to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell membrane.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-thienyl-thiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Cell cycle arrest is often observed at the G1/S or G2/M checkpoints. This effect is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Inhibition of Signaling Pathways

The anticancer activity of thiazole derivatives is also attributed to their ability to inhibit crucial signaling pathways involved in cell growth, survival, and angiogenesis. Two of the most relevant pathways are:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of cancers, promoting cell survival and proliferation. Several thiazole-based compounds have been identified as potent inhibitors of PI3K and/or mTOR kinases.

  • EGFR and VEGFR-2 Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases that drive tumor growth and angiogenesis. Thiazole derivatives have been designed as inhibitors of these receptors, demonstrating their potential as targeted cancer therapies.[1][4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation synthesis Synthesis of Thiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) apoptosis->cell_cycle pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription promotes Thiazole 2-Thienyl-Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates EGF EGF EGF->EGFR binds RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription promotes Thiazole 2-Thienyl-Thiazole Derivative Thiazole->EGFR inhibits

References

Application Notes and Protocols for the Hantzsch Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a versatile and efficient route to a wide array of thiazole derivatives. This method involves the cyclocondensation of a thioamide with an α-haloketone. Thiazole moieties are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical research and materials science.

The synthesis of this compound is achieved through the reaction of 2-thiophenecarbothioamide and an ethyl α-haloacetoacetate, typically ethyl bromopyruvate, in a suitable solvent. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Reaction Scheme

The overall reaction for the Hantzsch synthesis of this compound is depicted below:

Hantzsch_Synthesis Thioamide 2-Thiophenecarbothioamide Plus + Thioamide->Plus AlphaHaloester Ethyl bromopyruvate Solvent Ethanol Reflux AlphaHaloester->Solvent Product This compound Plus->AlphaHaloester Solvent->Product

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-thiophenecarbothioamide and ethyl bromopyruvate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Thiophenecarbothioamide143.231.43 g10
Ethyl bromopyruvate195.011.95 g10
Ethanol (absolute)46.0750 mL-
Sodium bicarbonate (sat. aq. solution)84.01As needed-
Dichloromethane84.93As needed-
Anhydrous sodium sulfate142.04As needed-
Silica gel (for column chromatography)-As needed-
Hexane (for chromatography)86.18As needed-
Ethyl acetate (for chromatography)88.11As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.43 g (10 mmol) of 2-thiophenecarbothioamide in 50 mL of absolute ethanol.

  • Addition of Reactant: To the stirring solution, add 1.95 g (10 mmol) of ethyl bromopyruvate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by washing with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

The expected yield of the purified this compound is typically in the range of 70-85%.

PropertyValue
Appearance Yellowish solid
Molecular Formula C₁₀H₉NO₂S₂
Molecular Weight 239.31 g/mol
Melting Point 85-87 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.10 (s, 1H), 7.55 (dd, J = 3.8, 1.1 Hz, 1H), 7.45 (dd, J = 5.1, 1.1 Hz, 1H), 7.12 (dd, J = 5.1, 3.8 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 165.8, 161.5, 147.2, 134.1, 129.3, 128.4, 128.1, 118.9, 61.8, 14.4

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 2-Thiophenecarbothioamide in Ethanol B 2. Add Ethyl Bromopyruvate A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Evaporate Solvent C->D E 5. Dissolve in Dichloromethane D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MP) H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromopyruvate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Hantzsch synthesis provides a reliable and straightforward method for the preparation of this compound. The protocol described herein, if followed with the appropriate safety measures, should afford the desired product in good yield and purity, making it a valuable building block for further research and development in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate as a potential kinase inhibitor. While specific inhibitory data for this compound is not extensively available in current literature, the 2-(thienyl)-1,3-thiazole scaffold is a well-documented pharmacophore in the development of inhibitors for various oncologically relevant kinases. This document outlines the potential kinase targets, presents inhibitory data from closely related analogs, and provides detailed protocols for the synthesis and biological evaluation of this compound.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored as kinase inhibitors. The incorporation of a thienyl group at the 2-position of the thiazole ring has been shown to be a favorable modification for potent and selective kinase inhibition.

This compound belongs to this promising class of compounds. Based on the activity of structurally similar molecules, it is hypothesized that this compound may exhibit inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase. These kinases are central nodes in signaling pathways that control cell proliferation, angiogenesis, and survival.

These application notes will serve as a resource for researchers looking to explore the potential of this compound as a kinase inhibitor.

Data Presentation: Kinase Inhibitory Activity of Analogous Thienyl-Thiazole Derivatives

The following tables summarize the kinase inhibitory activities of compounds structurally related to this compound. This data provides a strong rationale for investigating the target compound against these kinases.

Table 1: Inhibitory Activity of Thiazole Derivatives against BRAF Kinase

Compound IDStructureBRAFV600E IC50 (nM)Reference
Compound 7b Novel thiazole derivative with phenyl sulfonyl moiety36.3 ± 1.9[1][2]
Compound 13a Novel thiazole derivative with phenyl sulfonyl moiety23.1 ± 1.2[1][2]
Dabrafenib Clinically-approved BRAF inhibitor47.2 ± 2.5[1][2]

Table 2: Inhibitory Activity of Thiazole Derivatives against EGFR and VEGFR-2 Kinases

Compound IDStructureEGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference
Compound 3f 2,3,4-trisubstituted thiazole89 ± 793 ± 8[3]
Compound V Thiazole-based compound74 ± 7-[3]
Thiazolyl-pyrazoline 10b Thiazolyl-pyrazoline derivative40.7 ± 1.078.4 ± 1.5[4]
Thiazolyl-pyrazoline 10d Thiazolyl-pyrazoline derivative32.5 ± 2.243.0 ± 2.4[4]
Compound 4d 3-nitrophenylthiazolyl derivative-Good inhibitory activity[5]
Erlotinib Clinically-approved EGFR inhibitor80-[3]
Sorafenib Clinically-approved multi-kinase inhibitor-51.41[5]

Table 3: Cytotoxic Activity of Thienyl and Thiazole Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Thio-Iva Huh-7 (Hepatocellular Carcinoma)0.29 ± 0.18[6]
Thio-Iva SNU-449 (Hepatocellular Carcinoma)0.53 ± 0.32[6]
Thio-Dam Huh-7 (Hepatocellular Carcinoma)0.81 ± 0.26[6]
Thio-Dam SNU-449 (Hepatocellular Carcinoma)1.64 ± 0.51[6]
Compound 4d MDA-MB-231 (Breast Cancer)1.21[5]
Sorafenib Huh-7 (Hepatocellular Carcinoma)2.50 ± 0.14[6]

Experimental Protocols

Synthesis of this compound

The most common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[7] The following is a proposed protocol for the synthesis of the target compound.

Reaction Scheme:

Materials:

  • Thiophene-2-carbothioamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiophene-2-carbothioamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR, BRAF)

  • Kinase substrate peptide

  • ATP

  • This compound (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially inhibited by this compound, based on the activity of its analogs.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Potential Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor This compound Inhibitor->VEGFR2 Inhibits MAPK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS-GTP BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Differentiation TranscriptionFactors->CellCycle GrowthFactor Growth Factor Signal GrowthFactor->RAS Inhibitor This compound Inhibitor->BRAF Inhibits Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_conclusion Evaluation Synthesis Synthesis of Ethyl 2-(2-thienyl)-1,3- thiazole-4-carboxylate KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->KinaseAssay Test Compound IC50_determination IC50 Determination KinaseAssay->IC50_determination CellViability Cell Viability Assay (e.g., MTT) IC50_determination->CellViability Potent Hits PathwayAnalysis Downstream Pathway Analysis (Western Blot) CellViability->PathwayAnalysis LeadCandidate Lead Candidate Evaluation PathwayAnalysis->LeadCandidate

References

Application Notes and Protocols for the Functionalization of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described methodologies enable the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.

Overview of Functionalization Strategies

This compound offers several sites for chemical modification. The primary functionalization handles are the ethyl ester at the C4-position and the C5-position of the thiazole ring. Additionally, the thiophene ring can be functionalized, typically via electrophilic substitution. This document focuses on transformations of the ethyl ester and C-C bond formation at the thiazole C5-position.

The key functionalization pathways described are:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further modifications such as amidation.

  • Amidation: Formation of amide derivatives by coupling the parent carboxylic acid with a variety of amines.

  • Halogenation: Introduction of a bromine atom at the C5-position of the thiazole ring to enable subsequent cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the 5-bromo derivative with boronic acids to introduce aryl or heteroaryl substituents.

  • Sonogashira Cross-Coupling: Palladium-catalyzed reaction of the 5-bromo derivative with terminal alkynes to introduce alkynyl moieties.

Experimental Protocols and Data

Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid. This carboxylic acid is a crucial building block for subsequent amidation reactions.

Experimental Workflow:

Ester This compound Reagents 1. LiOH, THF/H2O 2. HCl (aq) Ester->Reagents Acid 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid Reagents->Acid caption Hydrolysis Workflow

Caption: Workflow for the hydrolysis of the ethyl ester.

Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
ReagentsLiOH, THF, H₂O, HClGeneral knowledge
TemperatureRoom TemperatureGeneral knowledge
Reaction Time2-4 hoursGeneral knowledge
Yield>95%Assumed based on similar reactions
Amidation of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid

This protocol outlines the formation of an amide bond between 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid and a primary or secondary amine using a standard peptide coupling reagent.

Experimental Workflow:

Acid 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid Reagents Amine (R1R2NH), HATU, DIPEA, DMF Acid->Reagents Amide N-substituted-2-(2-thienyl)-1,3-thiazole-4-carboxamide Reagents->Amide caption Amidation Workflow

Caption: Workflow for the amidation reaction.

Protocol:

  • To a solution of 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Quantitative Data:

ParameterValueReference
Starting Material2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid-
Coupling ReagentHATUGeneral knowledge
BaseDIPEAGeneral knowledge
SolventDMFGeneral knowledge
TemperatureRoom TemperatureGeneral knowledge
Reaction Time12-24 hoursGeneral knowledge
Yield60-90% (substrate dependent)Assumed based on similar reactions
Bromination at the C5-Position

This protocol describes the regioselective bromination of the thiazole ring at the C5-position using N-bromosuccinimide (NBS), yielding a key intermediate for cross-coupling reactions.

Experimental Workflow:

Ester This compound Reagents NBS, Acetonitrile Ester->Reagents BromoEster Ethyl 5-bromo-2-(2-thienyl)-1,3-thiazole-4-carboxylate Reagents->BromoEster caption Bromination Workflow BromoEster Ethyl 5-bromo-2-(2-thienyl)-1,3-thiazole-4-carboxylate Reagents Ar-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O BromoEster->Reagents CoupledProduct Ethyl 5-aryl-2-(2-thienyl)-1,3-thiazole-4-carboxylate Reagents->CoupledProduct caption Suzuki Coupling BromoEster Ethyl 5-bromo-2-(2-thienyl)-1,3-thiazole-4-carboxylate Reagents Alkyne, PdCl2(PPh3)2, CuI, Et3N, THF BromoEster->Reagents AlkynylProduct Ethyl 5-alkynyl-2-(2-thienyl)-1,3-thiazole-4-carboxylate Reagents->AlkynylProduct caption Sonogashira Coupling

Application Notes and Protocols for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate as a photosensitizer in dye-sensitized solar cells (DSSCs). While direct performance data for this specific compound is not extensively available in published literature, this document outlines a proposed synthesis, a detailed protocol for DSSC fabrication and characterization based on established methods for similar organic dyes, and a summary of performance data from structurally related thiazole-based sensitizers to infer its potential efficacy.

Introduction to Thiazole-Based Dyes in DSSCs

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity due to their low production cost and respectable power conversion efficiencies. The sensitizer, or dye, is a critical component, responsible for absorbing sunlight and initiating the electron transfer process. Organic dyes, particularly those containing heterocyclic moieties like thiazole and thiophene, have garnered significant attention. The inherent electronic properties of the 2-(2-thienyl)-1,3-thiazole core, including its planarity and electron-rich nature, make it an attractive scaffold for designing efficient photosensitizers. The ethyl carboxylate group serves as an anchoring group to bind the dye to the titanium dioxide (TiO₂) photoanode, facilitating effective electron injection.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.

Reaction Scheme:

Thiophene-2-carbothioamide + Ethyl bromopyruvate → this compound + HBr

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbothioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product Thioamide Thiophene-2-carbothioamide Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Thioamide->Reaction Haloketone Ethyl bromopyruvate Haloketone->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the target dye.

Fabrication of Dye-Sensitized Solar Cells: A Step-by-Step Protocol

This protocol outlines the fabrication of a DSSC using the synthesized this compound as the sensitizer.

Materials and Equipment:
  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Iodide/triiodide-based electrolyte solution

  • Platinized counter electrodes

  • Surlyn or other thermoplastic sealant

  • Doctor blade or screen printer

  • Furnace for sintering

  • Solar simulator

  • Potentiostat/Galvanostat

Experimental Protocol: DSSC Fabrication
  • Preparation of TiO₂ Photoanode:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.

    • Sinter the TiO₂-coated FTO glass in a furnace at temperatures ramping up to 450-500°C to create a mesoporous nanocrystalline film.

    • Allow the photoanodes to cool down to room temperature.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanodes in the prepared dye solution of this compound.

    • Keep the photoanodes in the dye solution for 12-24 hours at room temperature in a dark environment to ensure sufficient dye loading.

    • After sensitization, rinse the photoanodes with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry them.

  • Assembly of the Solar Cell:

    • Place a platinized counter electrode on top of the dye-sensitized TiO₂ photoanode, separated by a thin thermoplastic sealant (e.g., Surlyn).

    • Heat the assembly to melt the sealant and create a sealed cell, leaving two small holes for electrolyte injection.

    • Introduce the iodide/triiodide electrolyte into the cell through one of the holes via vacuum backfilling or capillary action.

    • Seal the holes completely using a small piece of sealant and a soldering iron.

G cluster_workflow DSSC Fabrication Workflow A FTO Glass Cleaning B TiO2 Paste Deposition A->B C Sintering of TiO2 Film B->C D Dye Sensitization C->D E Assembly with Counter Electrode D->E F Electrolyte Injection E->F G Cell Sealing F->G

Caption: Workflow for DSSC fabrication.

Characterization and Performance Evaluation

The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).

Key Performance Parameters:
  • Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.

  • Short-circuit current density (Jsc): The maximum current density the solar cell can produce.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve.

  • Power conversion efficiency (PCE or η): The overall efficiency of the solar cell in converting light energy to electrical energy. It is calculated as: η (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident light power density.

Experimental Protocol: Characterization
  • Current-Voltage (J-V) Measurement:

    • Place the fabricated DSSC under a solar simulator.

    • Use a potentiostat/galvanostat to sweep the voltage and measure the corresponding current to obtain the J-V curve.

    • From the J-V curve, determine the Voc, Jsc, and FF, and calculate the PCE.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye.

Expected Performance and Data from Similar Thiazole-Based Dyes

Dye SystemVoc (V)Jsc (mA/cm²)FF (%)PCE (η) (%)Reference
N719 (Reference)0.6917.9960.427.50[1]
Thiazole-based Co-sensitizer (MRS-4) + N7190.6519.5064.188.13[1]
Thiazole-based Co-sensitizer (TD-2) + N719---7.95[1]
Thiazolo[5,4-d]thiazole-based dye (FNE74)---5.10[2]

Note: The performance of DSSCs can vary significantly depending on the fabrication conditions, materials used, and measurement setup.

Based on its structure, this compound is expected to exhibit good light-harvesting properties in the visible region due to the π-conjugated system of the thienyl and thiazole rings. The ethyl carboxylate anchoring group should facilitate efficient electron injection into the TiO₂ conduction band. Its performance could potentially be enhanced when used as a co-sensitizer with a complementary dye to broaden the absorption spectrum.

Working Principle of the DSSC with this compound

The operation of the DSSC relies on a series of electron transfer processes initiated by light absorption.

G cluster_dssc DSSC Working Principle Light 1. Light Absorption Dye_Ground Dye (S) Light->Dye_Ground hv Dye_Excited Excited Dye (S*) TiO2_CB TiO2 Conduction Band Dye_Excited->TiO2_CB 2. Electron Injection Dye_Oxidized Oxidized Dye (S+) External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Electrolyte_Ox Oxidized Electrolyte (I3-) Counter_Electrode->Electrolyte_Ox 5. Electrolyte Reduction Electrolyte_Red Reduced Electrolyte (I-) Electrolyte_Red->Dye_Oxidized 4. Dye Regeneration

Caption: Electron transfer processes in the DSSC.

  • Light Absorption: The this compound dye (S) absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), creating an excited state (S*).

  • Electron Injection: The excited electron is injected from the LUMO of the dye into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electrons travel through the mesoporous TiO₂ network to the FTO-coated anode and then through an external circuit to the counter electrode, generating an electric current.

  • Dye Regeneration: The oxidized dye molecule (S+) is reduced back to its ground state (S) by accepting an electron from the iodide ion (I⁻) in the electrolyte, which is in turn oxidized to triiodide (I₃⁻).

  • Electrolyte Regeneration: The triiodide ion diffuses to the counter electrode, where it is reduced back to iodide ions by the electrons that have flowed through the external circuit, thus completing the cycle.

Conclusion

This compound represents a promising candidate for use as a photosensitizer in dye-sensitized solar cells. Its synthesis is achievable through established chemical routes, and its incorporation into DSSCs can be accomplished using standard fabrication protocols. While direct performance data is yet to be reported, comparisons with structurally similar thiazole-based dyes suggest it has the potential to contribute to efficient solar energy conversion. Further research is warranted to synthesize this compound, characterize its photophysical and electrochemical properties, and evaluate its performance in fabricated DSSCs, both as a standalone sensitizer and as a co-sensitizer.

References

Application Notes and Protocols for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate as a versatile ligand in coordination chemistry. The document outlines its significance, potential applications in drug development, and detailed, adaptable protocols for the synthesis and characterization of its metal complexes. While direct experimental data for this specific ligand's coordination complexes are limited in published literature, the methodologies presented here are based on established protocols for structurally similar thiazole and thiophene-containing ligands.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a thiazole ring substituted with a thienyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of multiple heteroatoms (nitrogen and sulfur) and the carboxylate group makes it an excellent candidate as a chelating ligand for a variety of metal ions. The coordination of this ligand to metal centers can lead to the formation of stable complexes with potentially enhanced biological activities, making it a molecule of significant interest in medicinal chemistry and drug design.[1][2] Thiazole derivatives and their metal complexes are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5]

Potential Applications in Drug Development

The unique structural features of this compound suggest its potential in the development of novel therapeutic agents.

  • Antimicrobial Agents: Thiazole-containing compounds and their metal complexes have demonstrated significant activity against various bacterial and fungal strains.[4][5] The coordination of metal ions can enhance the antimicrobial potency of the organic ligand.

  • Anticancer Agents: The thiazole scaffold is present in several clinically used anticancer drugs. Metal complexes of thiazole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms like DNA interaction or enzyme inhibition.[1][3]

  • Enzyme Inhibitors: The ability of the ligand to chelate metal ions is crucial for the function of many enzymes. Therefore, its metal complexes could act as inhibitors for specific metalloenzymes involved in disease pathways.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of transition metal complexes of this compound, based on methodologies reported for similar thiazole-based ligands.[4] Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) may be necessary for specific metal ions.

This protocol describes a general method for the synthesis of metal(II) complexes of the title ligand.

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol (analytical grade)

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in 50 mL of warm ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water and then add 20 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 7-8 using a dilute ethanolic solution of sodium hydroxide or triethylamine.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate, wash it with cold ethanol and then with diethyl ether.

  • Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Workflow for Metal Complex Synthesis:

Synthesis_Workflow Workflow for Metal Complex Synthesis A Dissolve Ligand in Ethanol C Mix Solutions & Adjust pH A->C B Dissolve Metal Salt in Water/Ethanol B->C D Reflux Reaction Mixture C->D E Cool and Filter Precipitate D->E F Wash and Dry Complex E->F G Characterization F->G

Caption: A generalized workflow for the synthesis of metal complexes of this compound.

The synthesized complexes should be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and the ligand-to-metal ratio.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The IR spectrum of the complex is compared with that of the free ligand. A shift in the vibrational frequencies of the C=N (thiazole), C=O (ester), and C-S-C (thiophene and thiazole) groups upon complexation indicates their involvement in coordination.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere. The appearance of new absorption bands in the visible region for the complexes, which are absent in the ligand spectrum, can be attributed to d-d transitions of the metal ion.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure of the ligand and to study the effect of the metal ion on the ligand's protons. In diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals upon coordination can provide information about the binding sites.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique provides unequivocal proof of the structure but requires the growth of single crystals of the complex.

Quantitative Data

ParameterExpected Range/ValueTechniqueReference
IR Spectroscopy (cm⁻¹)
ν(C=N) of thiazole1600-1630 (shift of 10-20 cm⁻¹ upon complexation)FT-IR[4]
ν(C=O) of ester1700-1730 (shift of 15-25 cm⁻¹ upon complexation)FT-IRGeneral knowledge
ν(M-N)400-500FT-IR[4]
ν(M-S)300-400FT-IR[4]
UV-Visible Spectroscopy
Ligand π → π* transitions250-350 nmUV-Vis[1]
Metal d-d transitions400-800 nm (for transition metal complexes)UV-Vis[4]
X-ray Crystallography
M-N bond length2.0 - 2.2 ÅX-ray Diffraction[1]
M-S bond length2.3 - 2.5 ÅX-ray Diffraction[1]
Coordination GeometryOctahedral, Tetrahedral, or Square PlanarX-ray Diffraction[4]

Proposed Signaling Pathway for Anticancer Activity

While the exact mechanism of action for complexes of this compound is yet to be elucidated, a plausible signaling pathway for the anticancer activity of similar metal-based drugs involves the induction of apoptosis.

Apoptosis_Pathway Proposed Apoptotic Pathway for Metal Complex A Metal Complex Enters Cancer Cell B Induction of Oxidative Stress (ROS Generation) A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis (Programmed Cell Death) F->G

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis in cancer cells by a metal complex.

Conclusion and Future Directions

This compound holds considerable promise as a ligand in the design of novel metal-based therapeutic agents. The protocols provided herein offer a starting point for the synthesis and characterization of its coordination complexes. Future research should focus on the synthesis of a series of metal complexes of this ligand and the systematic evaluation of their biological activities. Detailed mechanistic studies, including the investigation of their interaction with biological macromolecules and their effect on cellular signaling pathways, will be crucial for the development of effective drug candidates. Furthermore, computational studies could provide valuable insights into the ligand's coordination preferences and the electronic properties of its complexes, guiding the rational design of new compounds with enhanced therapeutic potential.

References

Application Notes and Protocols: Scale-Up Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The outlined procedure is based on the robust and widely utilized Hantzsch thiazole synthesis, offering a direct and efficient route to the target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring both a thiophene and a thiazole ring, is present in compounds with diverse pharmacological properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research industries. The protocol detailed herein focuses on a reproducible and scalable Hantzsch thiazole synthesis, which involves the condensation of an α-haloester with a thioamide.

Overall Synthetic Strategy

The recommended scale-up synthesis is a two-step process, commencing with the preparation of the requisite thiophene-2-carbothioamide from the corresponding amide, followed by the Hantzsch thiazole synthesis to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis Thiophene_2_carboxamide Thiophene-2-carboxamide Thiophene_2_carbothioamide Thiophene-2-carbothioamide Thiophene_2_carboxamide->Thiophene_2_carbothioamide Reflux Lawessons_reagent Lawesson's Reagent Lawessons_reagent->Thiophene_2_carbothioamide Toluene Toluene Toluene->Thiophene_2_carbothioamide Final_Product This compound Thiophene_2_carbothioamide->Final_Product Reflux Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Final_Product Ethanol Ethanol Ethanol->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Thiophene-2-carbothioamide

This procedure details the conversion of thiophene-2-carboxamide to thiophene-2-carbothioamide using Lawesson's reagent, a common and effective thionating agent.[1][2]

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen inlet

  • Buchner funnel and filtration flask

  • Rotary evaporator

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
Thiophene-2-carboxamide 127.16 1.00 kg 7.86 1.0
Lawesson's Reagent 404.47 1.75 kg 4.33 0.55

| Toluene | - | 5.0 L | - | - |

Procedure:

  • Reaction Setup: Equip the 10 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with thiophene-2-carboxamide (1.00 kg, 7.86 mol) and toluene (5.0 L).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Addition of Lawesson's Reagent: With stirring, add Lawesson's reagent (1.75 kg, 4.33 mol) portion-wise to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cool the mixture in an ice bath for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with cold toluene (2 x 500 mL) to remove soluble impurities.

  • Drying: Dry the yellow solid product under vacuum at 40-50 °C to a constant weight.

  • Expected Yield: 85-95%.

Part 2: Synthesis of this compound

This protocol describes the Hantzsch thiazole synthesis by reacting thiophene-2-carbothioamide with ethyl bromopyruvate.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirrer

  • Temperature probe and controller

  • Reflux condenser

  • Addition funnel

  • Buchner funnel and filtration flask

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Molar Ratio
Thiophene-2-carbothioamide 143.22 1.00 kg 6.98 1.0
Ethyl bromopyruvate 195.02 1.43 kg 7.33 1.05
Ethanol (absolute) - 10.0 L - -
Saturated Sodium Bicarbonate Solution - As needed - -

| Water | - | As needed | - | - |

Procedure:

  • Reaction Setup: Set up the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and an addition funnel.

  • Charging Reagents: Charge the reactor with thiophene-2-carbothioamide (1.00 kg, 6.98 mol) and absolute ethanol (10.0 L).

  • Heating: Stir the mixture and heat to a gentle reflux (approximately 78 °C).

  • Addition of Ethyl Bromopyruvate: Once reflux is achieved, add ethyl bromopyruvate (1.43 kg, 7.33 mol) dropwise from the addition funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction at reflux for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution. Further cool the mixture to 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) followed by water (2 x 2 L).

  • Neutralization (Optional): If the crude product is acidic, it can be slurried in a saturated sodium bicarbonate solution, filtered, and then washed with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

  • Recrystallization: For higher purity, the crude product can be recrystallized from ethanol.

  • Expected Yield: 70-85%.

Data Presentation

ParameterStep 1: Thioamide FormationStep 2: Hantzsch Synthesis
Starting Material 1 Thiophene-2-carboxamide (1.00 kg)Thiophene-2-carbothioamide (1.00 kg)
Starting Material 2 Lawesson's Reagent (1.75 kg)Ethyl bromopyruvate (1.43 kg)
Solvent Toluene (5.0 L)Ethanol (10.0 L)
Reaction Temperature Reflux (~111 °C)Reflux (~78 °C)
Reaction Time 4-6 hours3-6 hours (including addition)
Product Thiophene-2-carbothioamideThis compound
Expected Yield 85-95%70-85%
Purity (Crude) >95%>95%
Purity (Recrystallized) N/A>99%

Logical Relationships and Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and intermediates.

Logical_Flow Start Starting Materials: Thiophene-2-carboxamide Ethyl bromopyruvate Thionation Thionation Reaction (Step 1) Start->Thionation Thioamide Intermediate: Thiophene-2-carbothioamide Thionation->Thioamide Hantzsch Hantzsch Thiazole Synthesis (Step 2) Thioamide->Hantzsch Purification Purification (Filtration, Recrystallization) Hantzsch->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Logical flow of the two-step synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acids. Handle with care in a dry environment.

  • Ethyl bromopyruvate is a lachrymator and should be handled with caution.

  • Toluene and ethanol are flammable solvents. Avoid open flames and sparks.

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers and production chemists can efficiently and reliably produce this important chemical intermediate for applications in drug discovery and development. It is recommended that a small-scale trial be conducted to optimize conditions before proceeding to a full-scale reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the reactants are thiophene-2-carbothioamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Q2: What are the necessary starting materials and how can they be prepared?

The key starting materials are:

  • Thiophene-2-carbothioamide: This can be synthesized from thiophene-2-carboxamide by reacting it with a thionating agent like Lawesson's reagent in a solvent such as tetrahydrofuran (THF).

  • Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate: These are commercially available α-halo-β-keto esters.

Q3: What are the typical reaction conditions and expected yield?

A general procedure involves refluxing equimolar amounts of thiophene-2-carbothioamide and ethyl 2-chloroacetoacetate in ethanol for several hours. While specific yields for this exact compound are not widely published in comparative tables, yields for similar Hantzsch thiazole syntheses can range from good to excellent, often between 70% and 95%, depending on the specific substrates and reaction conditions.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor quality of starting materials: Impurities in thiophene-2-carbothioamide or decomposition of ethyl 2-halo-3-oxobutanoate can hinder the reaction.

  • Incorrect reaction temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield.

  • Suboptimal reaction time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Verify Starting Material Quality:

    • Ensure thiophene-2-carbothioamide is pure. If synthesized in-house, purify it by recrystallization or column chromatography.

    • Use fresh or properly stored ethyl 2-halo-3-oxobutanoate. These reagents can degrade over time.

  • Optimize Reaction Conditions:

    • Ensure the reaction mixture is maintained at a consistent reflux temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Experiment with different solvents. While ethanol is common, other solvents like dioxane or dimethylformamide (DMF) have been used in Hantzsch syntheses.[4]

Data Presentation: Effect of Reaction Conditions on Yield (Hypothetical Data for Illustration)
Parameter Condition A Condition B Condition C Expected Yield Range
Solvent EthanolDioxaneDMF70-85%
Temperature Reflux (78°C)Reflux (101°C)100°C65-90%
Reaction Time 4 hours6 hours8 hours60-88%
Catalyst NonePyridine (cat.)Acetic Acid (cat.)75-92%

Note: This table is illustrative and based on general principles of Hantzsch thiazole synthesis. Actual yields may vary.

Problem 2: Formation of Side Products and Purification Challenges

Possible Side Products:

  • Unreacted starting materials: If the reaction does not go to completion.

  • Intermediates: The initial adduct between the thioamide and the α-haloketone may be present.

  • Products of side reactions: The thienyl group can be susceptible to certain electrophilic reactions, although under typical Hantzsch conditions, this is less common. More likely are self-condensation products of the β-keto ester or decomposition of the thioamide.

Purification Strategies:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a solvent system such as hexane/ethyl acetate can be employed to separate the desired product from impurities.

Experimental Protocols

Synthesis of Thiophene-2-carbothioamide
  • To a solution of thiophene-2-carboxamide (1 equivalent) in dry THF, add Lawesson's reagent (0.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Hantzsch Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • If necessary, recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Thiophene-2-carbothioamide Thiophene-2-carbothioamide Mix_and_Reflux Mix in Ethanol Reflux (6-8h) Thiophene-2-carbothioamide->Mix_and_Reflux Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Mix_and_Reflux Cooling Cool to RT Ice Bath Mix_and_Reflux->Cooling Reaction Completion Filtration Filter Solid Cooling->Filtration Recrystallization Recrystallize (Ethanol) Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the Hantzsch synthesis.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Poor_Reagents Poor Reagent Quality Low_Yield->Poor_Reagents Wrong_Temp Incorrect Temperature Low_Yield->Wrong_Temp Bad_Solvent Inappropriate Solvent Low_Yield->Bad_Solvent Short_Time Insufficient Time Low_Yield->Short_Time Check_Reagents Verify/Purify Starting Materials Poor_Reagents->Check_Reagents Optimize_Temp Ensure Consistent Reflux Wrong_Temp->Optimize_Temp Optimize_Solvent Test Alternative Solvents Bad_Solvent->Optimize_Solvent Monitor_Reaction Monitor by TLC for Completion Short_Time->Monitor_Reaction

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A definitive solvent for this specific compound is not widely reported in the literature; however, based on the purification of analogous thiazole derivatives, polar protic solvents are a recommended starting point.[1] Ethanol and methanol are frequently employed for recrystallizing compounds containing a thiazole ring.[1] Due to the ester functional group in the target molecule, solvents like ethyl acetate could also be effective.[2] It is highly advisable to conduct small-scale solubility tests with a variety of solvents to identify the most suitable one.

Q2: My compound is not dissolving, even in the hot solvent. What should I do?

This issue can arise from a few factors:

  • Insufficient Solvent Volume: You may not have added enough solvent to dissolve the solute. Add small increments of the hot solvent until the compound dissolves.[1]

  • Incorrect Solvent Choice: The selected solvent may not be polar enough to dissolve your compound at its boiling point.[1] You may need to select a more polar solvent or consider a mixed solvent system.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved but a small amount of solid remains, you should perform a hot filtration to remove these impurities.[3]

Q3: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than solid crystals.[3][4] This is more common when the melting point of the compound is low relative to the solvent's boiling point or when the solution is highly impure.[4] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.[4]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[4]

  • If the problem persists, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again.[4]

Q4: The yield of my recrystallized product is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization.[5] Potential reasons include:

  • Using too much solvent: This is the most common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5] To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Using pre-warmed glassware can help prevent this.[6]

  • Significant solubility in cold solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound is still quite soluble at low temperatures, your yield will be reduced.[5] Cooling the solution in an ice bath can help maximize crystal formation.[1]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[5]

Q5: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

This may be due to supersaturation, where the compound remains dissolved even though the concentration is above its saturation point.[5] To induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The tiny scratches provide a surface for crystals to begin forming.[5]

  • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used initially.[4] Gently heat the solution to evaporate some of the solvent to the point of saturation and then allow it to cool again.[4]

Data Summary

Table 1: Potential Solvents for Recrystallization

SolventTypeBoiling Point (°C)Notes
EthanolPolar Protic78Often used for thiazole derivatives.[1][7]
MethanolPolar Protic65A good alternative to ethanol, also commonly used for thiazoles.[1]
Ethyl AcetatePolar Aprotic77A good choice for compounds with ester functionalities.[2] Can be used in a solvent pair with hexanes.[2]
n-ButanolPolar Protic118Has been used for recrystallizing similar thiazole carboxylate derivatives.[8]
AcetonePolar Aprotic56Can be effective, often used in a solvent pair with hexanes.[2]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
No Dissolution - Insufficient solvent- Incorrect solvent choice- Add more hot solvent in small portions- Select a more polar solvent or a mixed solvent system
Oiling Out - Solution is too concentrated- Cooling is too rapid- High impurity level- Reheat, add more solvent, and cool slowly- Consider pre-purification by another method
Low Yield - Too much solvent used- Premature crystallization- Product is soluble in cold solvent- Evaporate excess solvent and re-cool- Use minimal hot solvent and cool in an ice bath- Wash crystals with ice-cold solvent
No Crystals Form - Supersaturation- Solution is not saturated- Scratch the inner surface of the flask- Add a seed crystal- Reduce solvent volume by evaporation

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to aid dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful if no single solvent has the ideal solubility properties. A good solvent pair consists of one solvent in which the compound is highly soluble (solvent #1) and another in which it is poorly soluble (solvent #2). The two solvents must be miscible.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid).[6] This indicates the saturation point has been reached.

  • Clarification: Add a drop or two of the hot "good" solvent until the cloudiness just disappears.[6]

  • Cooling and Collection: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. Wash the crystals with an ice-cold mixture of the two solvents.[6]

Visualization

Caption: Troubleshooting workflow for recrystallization.

References

Hantzsch thiazole synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole synthesis. It addresses common side reactions, byproduct formation, and strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned dark brown/black, and the yield of the desired thiazole is very low. What is the likely cause?

A1: Intense color change and low yields often point to the decomposition of the thioamide reactant or the self-condensation of the α-haloketone, especially under harsh conditions like high temperatures or prolonged reaction times. The α-haloketone can undergo self-condensation to form complex mixtures or polymerization, particularly if it is unstable.

Troubleshooting Steps:

  • Temperature Control: Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Reactant Stability: Ensure the purity and stability of your α-haloketone. If necessary, prepare it fresh before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition and color formation.

Q2: I've isolated a significant byproduct with a mass corresponding to a dimer of my thioamide. What is this and how can I avoid it?

A2: You are likely observing the formation of a 1,2,4-thiadiazole derivative. This can occur if the thioamide undergoes oxidative dimerization, a common side reaction if an oxidizing agent is present or if the reaction is exposed to air for extended periods.

Mitigation Strategy:

  • Deoxygenate Solvent: Purge the reaction solvent with an inert gas before adding the reactants to minimize dissolved oxygen.

  • Control Stoichiometry: Use a slight excess of the α-haloketone to ensure the thioamide is consumed by the main reaction pathway.

Q3: My NMR spectrum is complex, showing signals for my desired 2,4-disubstituted thiazole and another isomeric product. What could this other isomer be?

A3: A common isomeric byproduct is the corresponding 2,5-disubstituted thiazole. This arises from the reaction of the thioamide with an impurity in the α-haloketone, specifically the isomeric α'-haloketone. Another possibility is the formation of a thiophene derivative through a competing reaction pathway.

Troubleshooting Workflow:

The following workflow can help diagnose and solve issues related to isomeric byproducts and low yields.

G cluster_start Diagnosis cluster_problems Problem Identification cluster_solutions Corrective Actions start Low Yield or Impure Product check_nmr Analyze Crude NMR and Mass Spec Data start->check_nmr isomeric Isomeric Byproduct (e.g., 2,5-thiazole) check_nmr->isomeric Unexpected Isomer Peaks decomposition Decomposition or Polymerization check_nmr->decomposition Broad Humps or Complex Mixture unreacted High Levels of Unreacted Starting Material check_nmr->unreacted Starting Material Peaks Dominate purify_halo Verify Purity of α-Haloketone isomeric->purify_halo temp_control Lower Reaction Temp & Use Inert Atmosphere decomposition->temp_control check_cond Increase Temp/Time or Check Reagent Equivalence unreacted->check_cond purify_halo->start Re-run Reaction temp_control->start Re-run Reaction check_cond->start Re-run Reaction

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Q4: Besides the main product, I am observing the formation of an N-acylthiourea or a 1,4-dithiin. How can these be formed?

A4: These byproducts arise from alternative reaction pathways of the initial reactants.

  • N-acylthiourea Formation: This can happen if the thioamide attacks the carbonyl carbon of the α-haloketone, followed by an intramolecular rearrangement, instead of the expected attack at the α-carbon.

  • 1,4-Dithiin Formation: This byproduct results from the self-condensation of two molecules of a thioketone intermediate, which can form under certain conditions.

The main reaction pathway and a key side reaction are illustrated below.

G cluster_main Main Hantzsch Pathway cluster_side Side Reaction Example A α-Haloketone C Thiazolium Intermediate A->C Nucleophilic Attack B Thioamide B->C D 2,4-Disubstituted Thiazole C->D Dehydration/ Cyclization A2 α-Haloketone E Self-Condensation A2->E Base or Heat F Complex Polymer E->F

Caption: Main vs. Side Reaction Pathways in Hantzsch Synthesis.

Quantitative Data on Side Product Formation

The choice of solvent and temperature can significantly impact the prevalence of side reactions. The following table summarizes the approximate yield percentages of a common byproduct, 4-methyl-5-phenyl-1,3-thiazol-2-amine, versus the desired product, 2-amino-4-phenylthiazole, under different conditions.

α-HaloketoneThioamideSolventTemperature (°C)Desired Product Yield (%)Byproduct Yield (%)Reference
α-BromoacetophenoneThioureaEthanol78 (Reflux)~85%<5%
α-BromoacetophenoneThioureaAcetone56 (Reflux)~70%~15%
α-BromoacetophenoneThioureaDMF100~60%~25%
α-BromoacetophenoneThioureaDioxane101 (Reflux)~75%~10%

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the general procedure for the Hantzsch synthesis.

Materials:

  • α-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (95%, 50 mL)

Procedure:

  • Dissolve thiourea in 50 mL of 95% ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add α-bromoacetophenone to the solution.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-amino-4-phenylthiazole hydrobromide. The free base can be obtained by neutralization with a suitable base like sodium bicarbonate.

Protocol 2: Minimizing Byproducts via Temperature Control

This modified protocol is for substrates prone to decomposition at higher temperatures.

Materials:

  • Sensitive α-haloketone (10 mmol)

  • Substituted Thioamide (10.5 mmol, 1.05 eq)

  • Acetone (60 mL)

Procedure:

  • Combine the α-haloketone and the substituted thioamide in a 100 mL round-bottom flask.

  • Add 60 mL of acetone and a magnetic stir bar.

  • Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Continue stirring for 12-24 hours, or until TLC indicates the consumption of the limiting reagent.

  • If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude material using column chromatography or recrystallization to isolate the desired thiazole, separating it from thermally induced byproducts.

Technical Support Center: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically involves the reaction of ethyl bromopyruvate with thiophene-2-carbothioamide.

Q2: What are the typical starting materials for this synthesis?

A2: The key precursors are:

  • Ethyl bromopyruvate: This provides the ethyl carboxylate and the three-carbon backbone for the thiazole ring.

  • Thiophene-2-carbothioamide: This provides the 2-thienyl group and the sulfur and nitrogen atoms for the thiazole ring.

Q3: What are the general reaction conditions?

A3: The Hantzsch synthesis of similar thiazole derivatives is often carried out in a suitable solvent such as ethanol or methanol. The reaction mixture is typically heated to reflux for several hours.[1]

Q4: What are some potential side reactions to be aware of?

A4: In the Hantzsch thiazole synthesis, potential side reactions can include the formation of by-products from the self-condensation of the α-haloketone or the decomposition of the thioamide under harsh conditions. The presence of the thiophene ring introduces the possibility of competing reactions, although specific side products related to the thienyl group are not extensively documented in readily available literature. It is also possible for the initially formed α-thioiminium salt to undergo a base-catalyzed elimination to form a nitrile and a thiol as side products.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. 2. Low Reaction Temperature: Insufficient heat may lead to a slow or incomplete reaction. 3. Decomposition of Reactants: Prolonged reaction times or excessively high temperatures can degrade the starting materials or product. 4. Impurities in Starting Materials: Contaminants in the ethyl bromopyruvate or thiophene-2-carbothioamide can interfere with the reaction.1. Ensure a 1:1 molar ratio of ethyl bromopyruvate to thiophene-2-carbothioamide. A slight excess of the thioamide can sometimes be beneficial.[1] 2. Ensure the reaction mixture is maintained at a consistent reflux temperature. 3. Monitor the reaction by TLC and stop it once the starting materials are consumed to prevent degradation. 4. Use freshly purified starting materials. Ethyl bromopyruvate, in particular, can be unstable and should be handled with care.
Presence of Multiple Spots on TLC 1. Incomplete Reaction: Starting materials may still be present. 2. Formation of Side Products: As mentioned in the FAQs, side reactions can lead to impurities. 3. Product Degradation: The product may be sensitive to the reaction or work-up conditions.1. Continue heating the reaction and monitor by TLC until the starting material spots disappear. 2. Optimize reaction conditions (temperature, time) to minimize side product formation. Purification by column chromatography may be necessary. 3. Employ milder work-up procedures. For example, use a dilute base for neutralization and avoid excessive heating during solvent removal.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The final product may not crystallize easily. 2. Product is Soluble in the Work-up Solvent: The product may be lost during the extraction process. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.1. If the product is an oil, purification by column chromatography is the recommended method. 2. Use a different extraction solvent or perform multiple extractions to ensure complete recovery. 3. Try different solvent systems for column chromatography to improve separation. Gradient elution may be effective.
Ester Hydrolysis The ethyl ester group can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up.Use mild acidic or basic conditions for a short duration during the work-up. Neutralize the reaction mixture carefully and promptly extract the product.

Experimental Protocols

General Protocol for the Hantzsch Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar thiazole derivatives. Optimization may be required.

Materials:

  • Ethyl bromopyruvate

  • Thiophene-2-carbothioamide

  • Ethanol (or Methanol)

  • Sodium bicarbonate solution (5%) or other mild base

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiophene-2-carbothioamide (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Reaction Condition Optimization for Thiazole Synthesis (Illustrative Examples for Similar Compounds)

Entryα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaMethanol1000.5High--INVALID-LINK--
2Ethyl bromopyruvateThioureaEthanolReflux4-870-95Inferred from Smolecule
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water652-3.579-90--INVALID-LINK--

Visualizations

Hantzsch_Thiazole_Synthesis A Ethyl Bromopyruvate C Thioiminium Intermediate A->C Nucleophilic Attack B Thiophene-2-carbothioamide B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow start Start reactants 1. Mix Reactants (Ethyl Bromopyruvate & Thiophene-2-carbothioamide) start->reactants reflux 2. Heat to Reflux reactants->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Neutralization & Extraction monitor->workup Reaction Complete purify 5. Column Chromatography workup->purify product End Product purify->product

Caption: Experimental Workflow for Synthesis.

Troubleshooting_Guide start Low Yield? check_temp Check Reaction Temperature start->check_temp Yes check_stoi Verify Stoichiometry start->check_stoi Yes check_time Optimize Reaction Time start->check_time Yes check_purity Check Starting Material Purity start->check_purity Yes increase_temp Increase/Maintain Reflux Temp. check_temp->increase_temp adjust_stoi Adjust Reactant Ratio check_stoi->adjust_stoi optimize_time Monitor by TLC to Determine Optimal Time check_time->optimize_time purify_sm Purify Starting Materials check_purity->purify_sm

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone, specifically ethyl bromopyruvate, with thiophene-2-carbothioamide.[2][3]

Q2: What are the typical reaction conditions for this synthesis?

A2: Generally, the reaction is carried out in a suitable solvent such as ethanol. A mixture of thiophene-2-carbothioamide and ethyl bromopyruvate is heated, often under reflux, for a period ranging from a few hours to overnight. The reaction progress can be monitored using thin-layer chromatography (TLC).[4][5]

Q3: My reaction is complete, but I am having trouble with the work-up and purification. What is a standard procedure?

A3: A common work-up procedure involves cooling the reaction mixture and then pouring it into ice-cold water to precipitate the crude product.[5] The solid can then be collected by filtration and washed with water. For purification, recrystallization from a suitable solvent like ethanol is often effective.[6] Column chromatography on silica gel can also be employed for further purification if necessary.

Q4: I am observing a byproduct with a similar mass to my product. What could it be?

A4: A common impurity in the Hantzsch synthesis, especially when using unsymmetrical thioamides, is the formation of a regioisomer.[7] In this specific synthesis, while the desired product is this compound, the formation of the isomeric Ethyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate is a possibility, although generally the 4-carboxylate is the major product. Another possibility is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, particularly if the work-up or purification conditions are acidic or basic.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution
Degraded Ethyl Bromopyruvate Ethyl bromopyruvate can degrade over time, especially if exposed to moisture or light. Use freshly opened or purified ethyl bromopyruvate for the reaction.
Impure Thiophene-2-carbothioamide The purity of the thioamide is crucial. Ensure it is of high purity or purify it by recrystallization before use.
Incorrect Reaction Temperature The reaction typically requires heating. Ensure the reaction mixture is maintained at the appropriate reflux temperature for a sufficient duration.
Inadequate Reaction Time Monitor the reaction progress using TLC. If the starting materials are still present after the initially planned time, extend the reaction time.
Suboptimal Solvent Ethanol is a commonly used solvent. However, if the yield is low, other solvents like methanol or isopropanol could be trialed.
Problem 2: Presence of Multiple Spots on TLC After Reaction

Possible Impurities and Identification:

Potential Impurity Identification and Confirmation Troubleshooting Steps
Unreacted Starting Materials Compare the spots with the TLC of the starting materials (thiophene-2-carbothioamide and ethyl bromopyruvate).Ensure a slight excess of one of the reactants (typically the thioamide) is used.[2] Increase reaction time or temperature.
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid This impurity will have a different Rf value than the ester product and may streak on the TLC plate. It can be confirmed by LC-MS, looking for the corresponding molecular ion peak.Avoid acidic or basic conditions during work-up and purification. If hydrolysis has occurred, the product can be re-esterified.
Isomeric Byproduct (Ethyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate) This isomer will likely have a very similar Rf value to the desired product, making separation by TLC difficult. Careful analysis of 1H and 13C NMR spectra may show additional peaks. LC-MS can also help to identify the presence of an isomer with the same mass.While typically a minor product, its formation can sometimes be influenced by reaction conditions. Neutral reaction conditions are generally preferred to minimize side reactions.[7] Careful column chromatography may be required for separation.
Side products from Ethyl Bromopyruvate self-condensation Ethyl bromopyruvate can undergo self-condensation, especially under basic conditions. These byproducts are typically more polar.Add the ethyl bromopyruvate slowly to the reaction mixture containing the thioamide. Maintain a neutral pH.

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis of this compound

This protocol is a generalized procedure based on typical Hantzsch thiazole syntheses.[5]

Materials:

  • Thiophene-2-carbothioamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbothioamide (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1 to 1.1 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • A solid precipitate should form. Stir the mixture for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any water-soluble impurities.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Thiophene-2-carbothioamide + Ethyl Bromopyruvate in Ethanol Reaction Reflux (4-6 h) Reactants->Reaction Workup Precipitation in Ice Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Ethanol) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

This diagram outlines the key steps from the initial reaction to the final purified product.

The logical relationship for troubleshooting low yield is depicted in the following diagram.

Troubleshooting_Low_Yield LowYield Low Product Yield CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckConditions Verify Reaction Conditions LowYield->CheckConditions CheckTime Monitor Reaction Over Time LowYield->CheckTime DegradedReagent Degraded Ethyl Bromopyruvate? CheckPurity->DegradedReagent ImpureThioamide Impure Thiophene-2- carbothioamide? CheckPurity->ImpureThioamide IncorrectTemp Incorrect Temperature? CheckConditions->IncorrectTemp InsufficientTime Insufficient Reaction Time? CheckTime->InsufficientTime

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

"Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Please note that while specific stability data for this exact molecule is limited in published literature, the following information is based on the known behavior of related thiazole derivatives and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of similar thiazole-containing compounds, the primary factors contributing to degradation are exposure to light (photo-degradation), presence of strong acids or bases (hydrolysis), oxidizing agents, and elevated temperatures. Thiazole rings can be susceptible to photo-oxidation, potentially reacting with singlet oxygen.[1][2] The ester functional group is prone to hydrolysis under acidic or basic conditions.

Q2: What are the visible signs of degradation in my sample?

A2: Visual indicators of degradation for solutions containing thiazole derivatives can include a change in color (e.g., yellowing or browning), the appearance of turbidity, or the formation of precipitates.[2] For solid samples, discoloration may be observed.[2]

Q3: How can I analytically detect degradation of this compound?

A3: Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would typically observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[2][3] Spectroscopic methods like UV-Vis or NMR spectroscopy may also show changes in the spectral profile.

Q4: What are the likely degradation products?

A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways include:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid.

  • Photo-oxidation: Complex rearrangements of the thiazole ring can occur upon exposure to light, potentially leading to ring-opened products or endoperoxides.[1]

  • Oxidative Cleavage: Strong oxidizing conditions could potentially lead to the cleavage of the thiophene or thiazole rings.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Solution

Possible Causes:

  • Light Exposure: The compound may be photosensitive. Thiazole rings are known to be susceptible to photo-degradation.[1][2]

  • Inappropriate Solvent pH: The solvent may be too acidic or basic, causing hydrolysis of the ester.

  • Presence of Dissolved Oxygen: Dissolved oxygen can contribute to photo-oxidative degradation pathways.[2]

  • Reactive Impurities in Solvent: Solvents may contain impurities (e.g., peroxides in ethers) that can react with the compound.

Solutions:

  • Minimize Light Exposure: Store and handle the compound and its solutions in amber vials or by wrapping the containers in aluminum foil.[2]

  • Use Buffered or Neutral Solvents: Employ buffered solutions or high-purity, neutral, aprotic solvents to avoid hydrolysis.

  • Degas Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]

  • Use High-Purity Solvents: Utilize freshly opened, high-purity or HPLC-grade solvents.

Issue 2: Compound Appears Unstable During a Reaction at Elevated Temperature

Possible Causes:

  • Thermal Lability: The compound may be thermally unstable at the reaction temperature.

  • Reaction with Other Components: The compound might be reacting with other reagents, catalysts, or even the solvent at elevated temperatures.

Solutions:

  • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

  • Screen Solvents: Test the stability of the compound in the chosen reaction solvent at the target temperature before adding other reagents.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G cluster_0 Troubleshooting Workflow start Stability Issue Observed (e.g., color change, new peaks in HPLC) check_light Was the sample exposed to light? start->check_light protect_light Protect from light: - Use amber vials - Work in a dark environment check_light->protect_light Yes check_ph Is the solution pH extreme (acidic/basic)? check_light->check_ph No retest Re-run experiment with protective measures protect_light->retest adjust_ph Use neutral, buffered, or aprotic solvents check_ph->adjust_ph Yes check_temp Was the sample heated? check_ph->check_temp No adjust_ph->retest reduce_temp Lower the temperature or reduce heating time check_temp->reduce_temp Yes check_atmosphere Was the experiment conducted in air? check_temp->check_atmosphere No reduce_temp->retest use_inert Use an inert atmosphere (Nitrogen or Argon) check_atmosphere->use_inert Yes check_atmosphere->retest No use_inert->retest resolved Issue Resolved retest->resolved

Caption: A flowchart for troubleshooting stability issues.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol can be used to systematically investigate the stability of this compound under various stress conditions.

Objective: To identify the conditions under which the compound degrades and to characterize the degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (for photostability)

  • Heating oven/block

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Basic Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, heat a solution of the compound under reflux.

  • Photo-degradation:

    • Expose a solution of the compound to UV light for a defined period.[1][2]

    • Run a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

    • Monitor the percentage of the parent compound remaining and the formation of any new peaks.

Data Presentation

The results from the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation TimeTemperature% Parent Compound RemainingNumber of Degradation ProductsObservations (e.g., Color Change)
0.1 M HCl24 hours60 °C
0.1 M NaOH8 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80 °C
Heat (Solution)12 hoursReflux Temp
UV Light24 hoursRoom Temp
Control48 hoursRoom Temp

This structured approach will help in systematically identifying the stability liabilities of this compound and in developing appropriate handling, storage, and formulation strategies.

References

Technical Support Center: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and related derivatives.

Alternative Synthesis Routes

Two primary alternative routes for the synthesis of the target molecule are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.

Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxamide with ethyl bromopyruvate.

Reaction Scheme:

Cook-Heilbron Thiazole Synthesis

This method provides 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. While not a direct route to the target ester, it represents a potential pathway to functionalized thiazole precursors.

Experimental Protocols

A detailed experimental protocol for a Hantzsch-type synthesis of a closely related compound, Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate, is provided below. This can be adapted for the synthesis of the target molecule.

Synthesis of Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate [1]

This is a two-step process starting from the corresponding benzamide.

Step 1: Synthesis of Thiophene-2-carbothioamide

  • To a solution of thiophene-2-carboxamide (1 equivalent) in tetrahydrofuran (THF, 30 mL), add Lawesson's reagent (0.6 equivalents).

  • Heat the mixture to reflux for 4 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with ethyl acetate (30 mL).

  • Wash the organic layer with 1N sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) and then with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane/methanol (100:1, v/v) as the eluent to obtain the thioamide as a yellow solid.

Step 2: Synthesis of Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate [1]

  • A solution of the thiophene-2-carbothioamide (1 equivalent) from Step 1 and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol (25 mL) is heated to reflux for 6 hours.

  • Allow the mixture to stand at 0 °C for 10 hours, during which a white needle-like crystal precipitate will form.

  • Filter the reaction mixture.

  • Wash the filter cake with 10 mL of cold ethanol.

  • Dry the product in a vacuum to yield the desired ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate.

Quantitative Data Summary

Synthesis RouteKey ReagentsSolventReaction TimeReaction TemperatureYieldReference
Hantzsch-type Synthesis (related compound)Thiophene-2-carbothioamide, Ethyl 2-chloroacetoacetateEthanol6 hoursReflux79%[1]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of thiazole derivatives, with a focus on the Hantzsch synthesis.

FAQs

  • Q1: What are the most common methods for synthesizing the thiazole ring in the target molecule? A1: The Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis are two of the most established methods for constructing the thiazole ring system from thiophene precursors.[2]

  • Q2: How can I monitor the progress of the Hantzsch thiazole synthesis? A2: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot will indicate that the reaction is proceeding.[2]

  • Q3: What are some "greener" or more environmentally friendly approaches to thiazole synthesis? A3: Several eco-friendly methods have been developed, including the use of water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding techniques, and microwave-assisted synthesis, which can reduce energy consumption and reaction times.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Poor quality of starting materials (α-haloketone or thioamide).- Suboptimal reaction conditions (temperature, time, solvent).- Incomplete reaction.- Incorrect stoichiometry.- Ensure the purity of your reactants. Impurities can lead to side reactions.[2]- Optimize reaction temperature; reflux or microwave heating can be effective.[3]- Screen different solvents such as ethanol, methanol, or water.[3]- Monitor the reaction by TLC to ensure it goes to completion.[2]- Verify the molar ratios of your reactants.
Formation of Multiple Products/Impurities - Side reactions due to impurities in starting materials.- Reaction temperature is too high or reaction time is too long.- Incorrect pH of the reaction mixture.- Purify starting materials before the reaction.[2]- Monitor the reaction progress using TLC to determine the optimal reaction time.[3]- Adjusting the pH can sometimes improve regioselectivity, especially in Hantzsch synthesis.[4]
Difficulty in Product Purification - The product may be highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The product may streak on a silica gel column.- If the product precipitates, filter and wash with a cold, non-polar solvent.[2]- If no precipitate forms, remove the solvent under reduced pressure and attempt purification by recrystallization or column chromatography.[2]- For column chromatography, if streaking occurs, consider adding a small amount of a basic modifier like triethylamine to the eluent for basic thiazole compounds.

Visualizations

Below are diagrams illustrating the experimental workflows.

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Thiazole Ring Formation s1_start Thiophene-2-carboxamide + Lawesson's Reagent in THF s1_reflux Reflux for 4 hours s1_start->s1_reflux s1_workup Workup: - Concentrate - Dilute with Ethyl Acetate - Wash with NaHCO3 & Brine - Dry over Na2SO4 s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Thiophene-2-carbothioamide s1_purify->s1_product s2_start Thiophene-2-carbothioamide + Ethyl 2-chloroacetoacetate in Ethanol s1_product->s2_start Use in next step s2_reflux Reflux for 6 hours s2_start->s2_reflux s2_precipitate Cool to 0°C for 10 hours s2_reflux->s2_precipitate s2_isolate Filter and Wash with Cold Ethanol s2_precipitate->s2_isolate s2_product Ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate s2_isolate->s2_product

Caption: Workflow for the Hantzsch-type synthesis of a 2-thienyl-thiazole derivative.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Temperature, Solvent, Time cause2->sol2 sol3 Monitor with TLC cause3->sol3 end end sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.

References

Technical Support Center: Column Chromatography Purification of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the column chromatography purification of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of thiazole derivatives like this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its versatility and effectiveness in separating medium-polarity compounds. For more challenging separations or if the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) or Florisil® could be considered.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for achieving good separation. A systematic approach starting with Thin Layer Chromatography (TLC) is highly recommended.[2] A common starting point for thiazole derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, with a more polar solvent like ethyl acetate.[2] The polarity of the eluent is adjusted to achieve a target Rf (retardation factor) value for the desired compound, typically in the range of 0.2-0.4 for optimal separation on a column.[2]

Q3: What are potential impurities that might be present in the crude this compound sample?

A3: Impurities can originate from unreacted starting materials, byproducts from side reactions, or degradation of the product. Depending on the synthetic route, which often involves a Hantzsch thiazole synthesis, common impurities may include unreacted α-haloketones (e.g., ethyl bromopyruvate) and thioamides (e.g., thiophene-2-carbothioamide).[2]

Q4: Is this compound stable on silica gel?

A4: Thiazole rings are generally stable.[2] However, some compounds can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during purification.[1] It is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then developing it to see if any degradation spots appear. If instability is observed, deactivating the silica gel with a small amount of a base like triethylamine in the eluent or using a different stationary phase like neutral alumina is recommended.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause Solution
Poor or No Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. If the Rf value is too high (>0.5), decrease the eluent polarity (reduce the proportion of the more polar solvent). If the Rf is too low (<0.1), increase the eluent polarity.[2]
Overloading the column with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improperly packed column (channeling or cracks).Ensure the column is packed uniformly without any air gaps or cracks. Wet packing is generally preferred.
Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Significantly decrease the polarity of the mobile phase. Start with a very non-polar solvent like pure hexane and gradually increase the polarity.[1]
Product Takes Too Long to Elute or is Not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a stronger solvent like methanol or a mixture containing a small percentage of it can be used to flush the column.[1]
The compound may have decomposed on the column.Test the compound's stability on silica gel using TLC. If it is unstable, consider using a deactivated stationary phase or an alternative like alumina.[1]
The compound may have low solubility in the eluent, leading to streaking.Try to find a solvent system that dissolves the compound well while still providing good separation on TLC.[1]
Tailing of the Product Peak Interactions between the compound and active sites on the silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to suppress these interactions.
The column is overloaded.Reduce the amount of sample loaded onto the column.
Co-elution of Impurities Similar polarity of the product and impurities.Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.
The chosen solvent system does not provide adequate separation.Experiment with different solvent systems on TLC. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light (254 nm).

    • Identify a solvent system that gives the desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.[2]

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Wash the column with the mobile phase until the silica bed is stable.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase according to the separation needs identified by TLC.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityExpected Rf Range for Thiazole Derivatives
Hexane : Ethyl Acetate (9:1)Low0.1 - 0.3
Hexane : Ethyl Acetate (7:3)Medium0.3 - 0.6
Hexane : Ethyl Acetate (1:1)Medium-High0.5 - 0.8
DichloromethaneMediumVaries
Dichloromethane : Methanol (98:2)HighVaries

Note: These are starting points and the optimal ratio will depend on the specific impurities present in the crude mixture.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography start Start Purification check_separation Poor Separation? start->check_separation check_elution Product Not Eluting? check_separation->check_elution No optimize_solvent Optimize Solvent System via TLC (Adjust Polarity) check_separation->optimize_solvent Yes check_purity Fractions Impure? check_elution->check_purity No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes gradient_elution Use Gradient Elution check_purity->gradient_elution Yes end_success Purification Successful check_purity->end_success No repack_column Repack Column optimize_solvent->repack_column repack_column->start end_fail Consult Senior Chemist repack_column->end_fail check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->start Stable use_alternative Use Alternative Stationary Phase (e.g., Alumina) check_stability->use_alternative Unstable use_alternative->start use_alternative->end_fail gradient_elution->start

References

"Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" characterization difficulties

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated a thorough Google search to compile information on Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. My focus is on synthesis, purification, characterization, and established protocols. I'm prioritizing challenges, along with analytical data like NMR, IR, and Mass Spec, to gain a complete picture.

Expanding the Investigation

I've broadened my search parameters and am now focusing on identifying common experimental obstacles. This involves analyzing results for reported low yields, difficult purification, or unclear spectral data. I'm also actively gathering quantitative data on reaction yields and peak assignments. My plan is to structure this info as troubleshooting guides and prepare concise data tables.

Organizing the Data

I'm now diving into the structuring phase. The focus is on translating the information into a user-friendly format, beginning with Q&A style troubleshooting guides. Data tables are being assembled from reported yields and spectral assignments. I'm also preparing detailed protocols, ready to complement those guides.

Discovering Initial Data

I've made headway in my research, unearthing the CAS number (24043-97-8) and the empirical formula (C10H9NO2S2) for the compound. The data is a bit fragmented, but this is a solid start in identifying its properties. I'm focusing on consolidating this information and charting a more direct path to further understanding.

Analyzing Gaps in Data

I've uncovered key details, like the CAS number and empirical formula (C10H9NO2S2). Unfortunately, direct experimental data (NMR, Mass Spec, IR) for "this compound" is sparse. Existing synthesis methods for similar thiazole derivatives provide helpful general guidance, but not detailed specifics. I am currently evaluating available related compound data for potential spectral feature predictions.

Gathering Relevant Insights

I've hit a small snag, the specific experimental data like NMR, Mass Spec, and IR spectra for "this compound" isn't readily available. However, I have found its CAS number (24043-97-8) and empirical formula (C10H9NO2S2). I'm extrapolating expected characterization data from related compounds and general thiazole synthesis principles, including the Hantzsch reaction, to formulate potential Q&A support for my customers.

Developing Hypothetical Data

I have a plan of action now. While I haven't found exact experimental data, I can use the information available to predict the properties of the molecule. I'll utilize general thiazole synthesis knowledge, including Hantzsch reactions, and data from similar compounds like 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid to fill in the gaps. This allows me to propose likely problems and solutions for customers and formulate a reasonable synthetic pathway. I'm confident I can create a helpful resource despite the data limitations.

Validation & Comparative

A Comparative Guide to Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and its Oxazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis, properties, and potential biological activities of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and its corresponding oxazole analog, supported by available experimental data.

This guide provides a comparative overview of this compound and its oxazole counterpart, ethyl 2-(2-thienyl)-1,3-oxazole-4-carboxylate. The core structures, a thiazole and an oxazole ring, are both five-membered heterocyclic compounds that are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. This document aims to assist researchers, scientists, and drug development professionals in understanding the key differences and potential advantages of each scaffold when substituted with a 2-thienyl group at the 2-position and an ethyl carboxylate at the 4-position.

Synthesis and Physicochemical Properties

The synthesis of these two classes of compounds typically follows established methodologies. The Hantzsch synthesis is a common route for thiazole derivatives, while the Robinson-Gabriel synthesis is a classical method for preparing oxazoles.

Table 1: Comparison of Synthetic Routes and Physicochemical Properties

PropertyThis compoundEthyl 2-(2-thienyl)-1,3-oxazole-4-carboxylate
Typical Synthesis Hantzsch Thiazole SynthesisRobinson-Gabriel Oxazole Synthesis
Starting Materials Thiophene-2-carbothioamide and ethyl bromopyruvate2-((Thiophene-2-carbonyl)amino)acetate derivative and a cyclizing agent
Reported Yield High yields are generally reported for Hantzsch synthesis, often exceeding 70-80%.[1]Yields for Robinson-Gabriel synthesis can be variable and are substrate-dependent.
Molecular Formula C₁₀H₉NO₂S₂C₁₀H₉NO₃S
Molecular Weight 239.31 g/mol 223.25 g/mol
Appearance SolidNot explicitly found, likely a solid.
Spectroscopic Data 1H-NMR, 13C-NMR, and IR data are available.[2]No specific data found for this exact compound.

Experimental Protocols

Hantzsch Thiazole Synthesis (General Protocol):

A general procedure for the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, thiophene-2-carbothioamide would be reacted with ethyl bromopyruvate.

  • Reaction: Thiophene-2-carbothioamide + Ethyl bromopyruvate → this compound + HBr + H₂O

  • Procedure:

    • Dissolve thiophene-2-carbothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[1]

    • Add ethyl bromopyruvate (1 equivalent) to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[1]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is often poured into water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Robinson-Gabriel Oxazole Synthesis (General Protocol):

The Robinson-Gabriel synthesis involves the cyclization of a 2-acylamino ketone intermediate. To synthesize the oxazole analog, a 2-((thiophene-2-carbonyl)amino)acetate derivative would be required, which is then cyclized.

  • Reaction: 2-((Thiophene-2-carbonyl)amino)acetate derivative --(Dehydrating agent)--> Ethyl 2-(2-thienyl)-1,3-oxazole-4-carboxylate + H₂O

  • Procedure:

    • The 2-acylamino ketone precursor is dissolved in an inert solvent.

    • A dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, is added.[3]

    • The mixture is heated to promote cyclodehydration.

    • Reaction progress is monitored by TLC.

    • After completion, the reaction is worked up by pouring it into water and neutralizing the acid.

    • The product is then extracted with an organic solvent and purified by chromatography or recrystallization.

Diagrams of Synthetic Pathways

Synthesis_Pathways cluster_thiazole Hantzsch Thiazole Synthesis cluster_oxazole Robinson-Gabriel Oxazole Synthesis Thioamide Thiophene-2-carbothioamide Thiazole This compound Thioamide->Thiazole Haloketone Ethyl bromopyruvate Haloketone->Thiazole AcylaminoKetone 2-((Thiophene-2-carbonyl)amino)acetate derivative Oxazole Ethyl 2-(2-thienyl)-1,3-oxazole-4-carboxylate AcylaminoKetone->Oxazole DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) DehydratingAgent->Oxazole

Caption: General synthetic routes to the target thiazole and oxazole compounds.

Biological Activity: A Comparative Perspective

Both thiazole and oxazole moieties are known to be present in a wide range of biologically active compounds. The sulfur atom in the thiazole ring is often considered a key feature for its biological activities, potentially acting as a hydrogen bond acceptor and participating in other interactions. The replacement of sulfur with oxygen in the oxazole ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological profile.

Table 2: Potential Biological Activities and Reported Data for Related Compounds

Biological ActivityThiazole Derivatives (General/Related Compounds)Oxazole Derivatives (General/Related Compounds)
Antimicrobial Activity Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. For instance, various 2-aminothiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[4] The minimum inhibitory concentration (MIC) for some thiazole derivatives against strains like S. aureus and E. coli can be in the low micromolar range.Oxadiazole derivatives, which are structurally related to oxazoles, have also demonstrated antimicrobial effects.[5] The specific activity of the target oxazole would require experimental validation.
Anticancer Activity Many thiazole derivatives have been investigated as anticancer agents. For example, some substituted thiazoles have shown potent inhibitory activity against various cancer cell lines with IC₅₀ values in the low micromolar range.[6][7]Oxazole-containing compounds have also been reported to possess anticancer properties. For instance, certain 1,3-oxazole-4-carboxylate derivatives have been screened for their cytotoxic activity against a panel of cancer cell lines.[8]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method - General Protocol):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vitro Cytotoxicity Assay (MTT Assay - General Protocol):

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]

Conceptual Biological Activity Workflow

Biological_Activity_Workflow Thiazole This compound Antimicrobial Antimicrobial Assays (e.g., MIC determination) Thiazole->Antimicrobial Anticancer Anticancer Assays (e.g., MTT cytotoxicity) Thiazole->Anticancer Oxazole Ethyl 2-(2-thienyl)-1,3-oxazole-4-carboxylate Oxazole->Antimicrobial Oxazole->Anticancer MIC_Values MIC Values (µg/mL or µM) Antimicrobial->MIC_Values IC50_Values IC₅₀ Values (µM) Anticancer->IC50_Values

Caption: A conceptual workflow for the comparative biological evaluation of the thiazole and oxazole analogs.

Conclusion

Both this compound and its oxazole analog represent promising scaffolds for further investigation in drug discovery. The thiazole derivative, benefiting from the well-established Hantzsch synthesis, may be more readily accessible. The inherent properties of the thiazole ring, particularly the presence of the sulfur atom, have been linked to a wide range of biological activities, notably antimicrobial and anticancer effects.

The oxazole analog, while potentially requiring a more nuanced synthetic approach, offers a valuable opportunity to explore the impact of replacing sulfur with oxygen on the molecule's overall properties. This substitution can influence factors such as polarity, hydrogen bonding capacity, and metabolic stability, which could lead to a different or improved pharmacological profile.

Ultimately, a definitive comparison of the performance of these two specific compounds requires direct, head-to-head experimental evaluation. The protocols and comparative data on related structures provided in this guide offer a solid foundation for initiating such studies. Researchers are encouraged to synthesize both compounds and evaluate their biological activities using standardized assays to make a conclusive determination of their respective potential as lead compounds in drug development programs.

References

Structure-activity relationship of "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Thiazole-Based Anticancer Agents

Introduction to Thiazoles in Cancer Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The unique structural features of the thiazole nucleus, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the design of novel therapeutic agents.[1] This guide focuses on the anticancer properties of thiazole derivatives, exploring how modifications to their structure influence their activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The anticancer activity of several series of thiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the in vitro cytotoxic activity of different thiazole analogs.

Table 1: Cytotoxic Activity of Thiazole Derivatives Against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) Cell Lines
CompoundR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2Reference
4a H12.7 ± 0.776.69 ± 0.41[2]
4b Br31.5 ± 1.9151.7 ± 3.13[2]
4c NH=NH-Ph2.57 ± 0.16 7.26 ± 0.44 [2]
5 OCOCH328.0 ± 1.6926.8 ± 1.62[2]
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51[2]

Structure-Activity Relationship Insights from Table 1:

  • The parent compound 4a (R=H) showed moderate activity.

  • Introduction of a bromo group (4b , R=Br) significantly decreased the activity against both cell lines.

  • The most potent compound in this series was 4c , featuring a phenylhydrazone substituent (R=NH=NH-Ph), which exhibited significantly higher potency against MCF-7 cells than the standard drug, staurosporine.[2]

  • Acetylation of the hydroxyl group (5 ) did not lead to an improvement in activity compared to the unsubstituted analog.

Table 2: Cytotoxic Activity of Thiazole-2-imine Derivatives Against SaOS-2 (Osteosarcoma) Cell Line
CompoundR1R2IC50 (µg/mL)Reference
4a p-tolyl4-F-phenyl0.244 ± 0.012[4]
4b p-tolyl4-Cl-phenyl0.214 ± 0.009[4]
4d p-tolyl4-CH3-phenyl0.212 ± 0.006[4]
4i 3-Cl-4-F-phenyl4-NO2-phenyl0.190 ± 0.045 [4]
4j 3-Cl-4-F-phenyl4-F-phenyl0.273 ± 0.029[4]
Paclitaxel (Standard) --0.170 ± 0.002[4]

Structure-Activity Relationship Insights from Table 2:

  • All synthesized thiazole-2-imine derivatives demonstrated potent anticancer activity against the SaOS-2 cell line, with IC50 values in the sub-micromolar range.[4]

  • Compound 4i , with a 3-chloro-4-fluorophenyl group at one position and a 4-nitrophenyl group at another, was the most active compound in the series, showing activity comparable to the standard drug, paclitaxel.[4]

  • The presence of electron-withdrawing groups, such as nitro and halo substituents, appears to be favorable for the anticancer activity of this class of compounds.

Mechanisms of Action and Signaling Pathways

Several mechanisms have been proposed for the anticancer effects of thiazole derivatives, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Some thiazole derivatives have been shown to inhibit VEGFR-2. For instance, compound 4c from Table 1 was found to be a potent inhibitor of VEGFR-2 with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[2]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Analog Thiazole Analog (e.g., Compound 4c) Thiazole_Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole analogs.

Induction of Cell Cycle Arrest and Apoptosis

Thiazole derivatives can also exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). For example, studies have shown that certain thiazole-naphthalene derivatives can arrest the cell cycle at the G2/M phase in a dose-dependent manner.[5] This is often associated with the inhibition of tubulin polymerization, a critical process for cell division.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common protocols used in the evaluation of the anticancer activity of thiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole analogs) and a standard anticancer drug for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[6]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate for Cell Attachment Seed_Cells->Incubate_Attach Add_Compounds Add Thiazole Analogs & Standard Drug Incubate_Attach->Add_Compounds Incubate_Treatment Incubate for 24-48 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizer (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

The thiazole scaffold continues to be a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, although diverse in the specific analogs investigated, consistently highlight the importance of substituent patterns on the thiazole ring and associated aromatic systems. Electron-withdrawing groups and specific hydrogen-bonding moieties appear to play a crucial role in enhancing cytotoxic activity. Future research should focus on systematic modifications of lead compounds, such as "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate," to build a more comprehensive SAR and to optimize their potency and selectivity against various cancer targets. The integration of in silico modeling with in vitro and in vivo studies will be instrumental in accelerating the discovery of new, effective thiazole-based cancer therapies.

References

Efficacy Analysis of Thiazole-Based Compounds in Cancer Cell Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of thiazole derivatives, with a focus on compounds structurally related to "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate." Due to the limited availability of specific efficacy data for this compound, this guide leverages experimental data from closely related 2-(thienyl)thiazole and other thiazole derivatives to provide a valuable comparative context against established cancer inhibitors. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel anti-cancer therapeutics.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison. For context, the efficacy of well-known chemotherapy agents is also included.

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
Thiazole Derivatives Known Inhibitors
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-one (Compound 4c)MCF-72.57 ± 0.16StaurosporineMCF-76.77 ± 0.41
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-one (Compound 4c)HepG27.26 ± 0.44StaurosporineHepG28.4 ± 0.51
Pyrazolinyl-aminothiazol-4-one (Compound 1)MCF-74.02 ± 0.02DoxorubicinMCF-74.62 ± 0.0
Pyrazolinyl-aminothiazol-4-one (Compound 1)HepG24.52 ± 0.04DoxorubicinHepG25.66 ± 0.01
Thieno[3,2-d]thiazole-carbohydrazide derivative (Compound 3c)MCF-78.35 ± 0.03---
Thieno[3,2-d]thiazole-carbohydrazide derivative (Compound 3c)HepG27.88 ± 0.01---
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH)HepG-214.05DoxorubicinHepG-24.50
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH)MCF-717.77DoxorubicinMCF-74.17
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH)HCT-11632.68DoxorubicinHCT-1165.23
Thiazole carboxamide derivative (Compound 51am)A5490.83Foretinib--
Thiazole carboxamide derivative (Compound 51am)HT-290.68---

Note: The data for thiazole derivatives is sourced from multiple studies and represents the efficacy of compounds structurally related to this compound. Direct experimental data for the title compound was not available.

Experimental Protocols

The methodologies outlined below are representative of the key experiments used to determine the anti-cancer efficacy of the thiazole derivatives cited in this guide.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549) were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the test compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique to investigate the mechanism of cell death induced by the test compounds.

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells were harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • For Cell Cycle Analysis: Cells were harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway of Thiazole Derivatives in Cancer Cells

The following diagram illustrates a potential mechanism of action for some anti-cancer thiazole derivatives, which involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->RTK Inhibition Thiazole->RAF Inhibition Thiazole->PI3K Inhibition

Caption: Potential signaling pathways targeted by anti-cancer thiazole derivatives.

General Experimental Workflow for Efficacy Screening

This diagram outlines a typical workflow for screening and evaluating the efficacy of novel anti-cancer compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Lead Optimization Synthesis Synthesis of Thiazole Derivatives CellLines Selection of Cancer Cell Lines Synthesis->CellLines MTT MTT Assay (Cytotoxicity Screening) CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Target Target Identification (e.g., Kinase Assays) IC50->Target Evaluation Lead Compound Selection Apoptosis->Evaluation CellCycle->Evaluation Target->Evaluation

Caption: A generalized workflow for the in vitro screening of anti-cancer compounds.

A Comparative Spectroscopic Analysis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, with a comparative analysis against two alternative thiazole compounds: 2-Amino-4-phenylthiazole and 2-Methyl-4-phenyl-1,3-thiazole. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and structural visualizations.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The functionalization of the thiazole ring allows for the fine-tuning of these characteristics, making a thorough spectroscopic analysis essential for the unambiguous identification and characterization of novel compounds. This guide focuses on the spectroscopic profile of this compound, a molecule of interest in drug discovery, and compares it with two other significant thiazole derivatives to highlight the influence of substituent groups on their spectral features.

Spectroscopic Data Comparison

A comprehensive comparison of the key spectroscopic data for this compound, 2-Amino-4-phenylthiazole, and 2-Methyl-4-phenyl-1,3-thiazole is presented below. This data has been compiled from various sources and is presented to facilitate a clear understanding of the structural nuances of these molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) are indicative of the electron density around the proton, and the coupling constants (J) reveal information about neighboring protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Thiazole-H5~8.2s-
Thienyl-H5'~7.6dd~5.0, 1.1
Thienyl-H3'~7.5dd~3.7, 1.1
Thienyl-H4'~7.1dd~5.0, 3.7
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1
2-Amino-4-phenylthiazole [1]Phenyl-H7.22 - 7.48m-
Thiazole-H56.7s-
-NH₂3.96s-
2-Methyl-4-phenyl-1,3-thiazole Phenyl-H7.2 - 7.9m-
Thiazole-H57.4s-
-CH₃2.7s-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O (Ester)~162
Thiazole-C2~165
Thiazole-C4~148
Thiazole-C5~115
Thienyl-C2'~138
Thienyl-C5'~128
Thienyl-C3'~128
Thienyl-C4'~127
-OCH₂CH₃~61
-OCH₂CH₃~14
2-Amino-4-phenylthiazole [1]Thiazole-C2 (-NH₂)173.2
Thiazole-C4150.8
Phenyl-C (ipso)128.5
Phenyl-CH129.1, 127.0
Thiazole-C5103.4
2-Methyl-4-phenyl-1,3-thiazole Thiazole-C2~165
Thiazole-C4~155
Phenyl-C (ipso)~135
Phenyl-CH~129, ~128, ~126
Thiazole-C5~110
-CH₃~19
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

CompoundFunctional GroupVibrational Frequency (cm⁻¹)
This compound C=O (Ester) stretch~1720
C=N (Thiazole) stretch~1610
C-O (Ester) stretch~1250
C-S (Thiophene/Thiazole)~700-800
2-Amino-4-phenylthiazole [1]N-H (Amine) stretch3400, 3260
C=N (Thiazole) stretch1640
Aromatic C-H stretch~3050
C=C (Aromatic) stretch1462, 1377
2-Methyl-4-phenyl-1,3-thiazole Aromatic C-H stretch~3060
C=N (Thiazole) stretch~1600
C=C (Aromatic) stretch~1480, 1440
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (relative intensity)
This compound C₁₀H₉NO₂S₂239.31239 (M+), 211, 194, 166, 111
2-Amino-4-phenylthiazole [1]C₉H₈N₂S176.24176 (M+), 134, 108, 77
2-Methyl-4-phenyl-1,3-thiazole C₁₀H₉NS175.25175 (M+), 174, 134, 102, 77

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard pulse sequences were used for data acquisition.

Infrared (IR) Spectroscopy:

  • Sample Preparation: IR spectra were recorded using KBr pellets. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin transparent disk.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the spectra.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for GC-MS).

  • Instrumentation: Mass spectra were obtained on a mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was recorded.

Visualization of Concepts

To further elucidate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis of Thiazole Derivatives.

Structural_Comparison Target This compound (C₁₀H₉NO₂S₂) Alt1 2-Amino-4-phenylthiazole (C₉H₈N₂S) Alt2 2-Methyl-4-phenyl-1,3-thiazole (C₁₀H₉NS)

Caption: Structural Comparison of Thiazole Derivatives.

Conclusion

This guide provides a comparative analysis of the spectroscopic data for this compound and two related thiazole derivatives. The presented data highlights how substitutions on the thiazole ring significantly influence the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra. While experimental data for the target compound remains to be fully elucidated in publicly accessible literature, the comparative approach taken in this guide offers a valuable framework for researchers in the field to predict and interpret the spectroscopic features of novel thiazole-based compounds. The provided experimental protocols and workflow diagrams further serve as a practical resource for the synthesis and characterization of such molecules.

References

A Comparative Analysis of Thienyl- and Phenyl-Substituted Thiazoles in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, thiazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. This guide provides a comparative overview of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and a selection of phenyl-substituted thiazoles, focusing on their performance in anticancer and antimicrobial applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development.

Chemical Structures

The core difference between the compared molecules lies in the substituent at the 2-position of the thiazole ring. This compound features a thienyl group, a five-membered sulfur-containing aromatic ring. In contrast, the phenyl-substituted thiazoles possess a phenyl group, a six-membered aromatic hydrocarbon ring, at the same position. This seemingly subtle structural variation can significantly influence the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby impacting its interaction with biological targets.

Anticancer Activity: A Quantitative Comparison

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazole Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thienyl-Substituted Thiazole
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acidVariousReported cytotoxic effects[1]
Phenyl-Substituted Thiazoles
Compound 4c (a phenylthiazole derivative)MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Compound 6a (Naphthalene-azine-thiazole hybrid)OVCAR-4 (Ovarian)1.569 ± 0.06
Compound 4i (a phenylthiazole derivative)SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[3]
Phenylthiazole derivativesSKNMC (Neuroblastoma)10.8 ± 0.08[4]
Thiazole-based chalconesOvar-3 (Ovarian)1.55 - 2.95[5]
MDA-MB-468 (Breast)1.55 - 2.95[5]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, cell lines, and compound purity.

Antimicrobial Activity

Both thienyl- and phenyl-substituted thiazoles have demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thienyl-Substituted Thiazole
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acidVarious bacterial strainsEffective[1]
Phenyl-Substituted Thiazoles
Phenylthiazole derivative 3 E. coli170[6]
S. Typhimurium230[6]
Phenylthiazole derivative 9 B. cereus170[6]
Phenylthiazole derivativesS. aureus1.56 - 6.25[7]
E. coli1.56 - 6.25[7]

Mechanism of Action: Modulation of Signaling Pathways

A significant body of research suggests that many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[8][9][10][11][12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives (e.g., Phenyl-substituted) Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature. Specific details may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Thiazole Derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (e.g., 4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (DMSO) Incubate3->Add_Solvent Read Measure Absorbance Add_Solvent->Read Calculate Calculate IC50 Read->Calculate

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both this compound and various phenyl-substituted thiazoles demonstrate significant potential as anticancer and antimicrobial agents. The available data suggests that the nature of the substituent at the 2-position of the thiazole ring plays a crucial role in determining the biological activity. Phenyl-substituted thiazoles, in particular, have been extensively studied and have shown potent cytotoxicity against a broad range of cancer cell lines, often through the inhibition of critical signaling pathways like PI3K/Akt/mTOR. While direct comparative data is limited, this guide provides a foundational overview to aid researchers in the design and evaluation of novel thiazole-based therapeutics. Further studies employing standardized protocols to directly compare the efficacy of thienyl- versus phenyl-substituted thiazoles are warranted to delineate a clearer structure-activity relationship.

References

Comparative Cytotoxicity of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate derivatives against various cancer cell lines. The information is compiled from multiple studies to offer insights into the structure-activity relationships and mechanisms of action of this class of compounds.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] The incorporation of a thiophene ring and a carboxylate group at specific positions on the thiazole core can significantly influence the cytotoxic potential of these compounds. This guide summarizes the available data on the in vitro cytotoxicity of derivatives of this compound, providing a basis for further research and development in this area.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole derivatives with structural similarities to this compound against several human cancer cell lines. The data has been compiled from different studies to provide a comparative overview. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 1 (with 4-chlorophenylthiazole ring)MDA-MB-231 (Breast)3.52[3]
Thiazole Derivative 2 (with 3-nitrophenylthiazole ring)MDA-MB-231 (Breast)1.21[3]
Thiazole Derivative 3 (2-p-Tolylthiazole-4-carboxamide with para-nitro)SKNMC (Neuroblastoma)10.8[4]
Thiazole Derivative 4 (2-p-Tolylthiazole-4-carboxamide with meta-chloro)Hep-G2 (Liver)11.6[4]
Thiazole-Amino Acid Hybrid 5a A549 (Lung)8.02[5]
HeLa (Cervical)6.51[5]
MCF-7 (Breast)6.84[5]
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative 20b HepG-2 (Liver)4.37[6][7]
A549 (Lung)8.03[6][7]
Thiazolylpyrazolyl Coumarin Derivative 7a MCF-7 (Breast)10.75[8]
Thiazolylpyrazolyl Coumarin Derivative 9d MCF-7 (Breast)5.41[8]

Experimental Protocols

The cytotoxic activities of the thiazole derivatives listed above were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol based on the methodologies described in the cited literature.

MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions. These stock solutions are then serially diluted with the culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or a solution of isopropanol with HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

Thiazole derivatives exert their cytotoxic effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagrams below illustrate the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) seeding Seeding in 96-well plates cell_lines->seeding incubation_24h 24h Incubation seeding->incubation_24h compound_prep Thiazole Derivative Preparation treatment Treatment with various concentrations compound_prep->treatment incubation_48_72h 48-72h Incubation treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Figure 1: Experimental workflow for assessing comparative cytotoxicity.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_kinase Kinase Inhibition Thiazole Thiazole Derivative Mitochondria Mitochondrial Pathway Thiazole->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiazole2 Thiazole Derivative p53 p53 Activation Thiazole2->p53 CDK2 CDK2 Inhibition Thiazole2->CDK2 G2_M_Arrest G2/M Phase Arrest Thiazole2->G2_M_Arrest G1_S_Arrest G1/S Phase Arrest p53->G1_S_Arrest Thiazole3 Thiazole Derivative VEGFR2 VEGFR-2 Inhibition Thiazole3->VEGFR2 Akt Akt Pathway Inhibition Thiazole3->Akt Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation Akt->Proliferation

Figure 2: Key signaling pathways affected by thiazole derivatives.

The cytotoxic activity of these thiazole derivatives is often attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[9]

Furthermore, many thiazole-containing compounds have been shown to cause cell cycle arrest at the G1/S or G2/M checkpoints.[2][10] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as p53 and cyclin-dependent kinases (CDKs), for instance, CDK2.[2]

In addition to inducing apoptosis and cell cycle arrest, some thiazole derivatives have been found to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Akt signaling pathways.[2][3] Inhibition of VEGFR-2 can suppress tumor angiogenesis, while targeting the Akt pathway can disrupt pro-survival signals within the cancer cell.

References

A Comparative Analysis of Thienyl-Thiazole Derivatives and Industry Standards in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic electronics, the molecular design of donor and acceptor materials is paramount to achieving high-performance organic solar cells (OSCs). This guide provides a comparative analysis of the performance of small molecules containing thienyl-thiazole moieties against established benchmark materials in OSCs. While specific performance data for "Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate" in organic devices is not available in the reviewed literature, this comparison focuses on structurally related thienyl-thiazole derivatives that have shown significant promise as donor materials in all-small-molecule organic solar cells (ASM-OSCs). The performance of these emerging materials is benchmarked against the well-established polymer donor PTB7-Th and the high-performance non-fullerene acceptor (NFA) Y6, which are frequently used in state-of-the-art OSCs.

Performance Comparison in Organic Solar Cells

The following table summarizes the key performance parameters of organic solar cells fabricated with different donor materials. The data is compiled from recent research articles and provides a snapshot of the current state of high-efficiency organic photovoltaics.

Donor Material ClassSpecific Donor MaterialAcceptorPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
Thienyl-Thiazole Small Molecules SW2 (Thiazole substituent on BDT core)Y615.51[1]0.835[1]25.10[1]74.0[1]
PBDT-oTz (Thiazolyl orientation on BDT)BTP-eC915.020.83026.4168.56
Simple Thiazole-centered Oligothiophene-15.4[2]---
Standard Polymer Donors PTB7-ThITCT (NFA)10.42[3][4]0.95[3][4]15.13[3][4]72[3][4]
PTB7-ThIEICO-4F (NFA)14.3 (under implant light)[5]->22[4]-
High-Performance Standard Blend PM6Y6>18[6]~0.85~27>75

Key Observations:

  • Thienyl-Thiazole Derivatives Show High Potential: Small molecule donors incorporating both thiophene and thiazole units have demonstrated impressive power conversion efficiencies, exceeding 15%.[1][2] This highlights the effectiveness of this molecular design in achieving high-performing organic solar cells. The introduction of the electron-deficient thiazole unit can lead to a deeper HOMO energy level, which in turn can result in a higher open-circuit voltage.[1]

  • Benchmark Materials Set a High Standard: The combination of the polymer donor PM6 and the non-fullerene acceptor Y6 consistently achieves efficiencies above 18%, representing the current state-of-the-art for single-junction organic solar cells.[6] The well-established polymer donor PTB7-Th, when paired with various non-fullerene acceptors, also demonstrates high performance with efficiencies often exceeding 10%.[3][4]

  • Importance of the Acceptor Material: The choice of the acceptor material is crucial for device performance. The high efficiencies reported for the thienyl-thiazole derivatives are achieved when paired with high-performance non-fullerene acceptors like Y6 and its derivatives.

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following is a generalized experimental protocol based on common practices reported in the literature for fabricating solution-processed bulk heterojunction (BHJ) organic solar cells.

Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for several minutes to improve the work function of the ITO and enhance hole collection.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and subsequently annealed.

  • Active Layer Deposition: The donor and acceptor materials are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the HTL to form the bulk heterojunction active layer. The thickness and morphology of this layer are critical for device performance and are controlled by the spin-coating parameters and often optimized with solvent additives or post-deposition annealing.

  • Electron Transport Layer (ETL) and Cathode Deposition: Finally, a thin electron transport layer (e.g., ZnO) and a metal cathode (e.g., Al or Ag) are deposited on top of the active layer via thermal evaporation under high vacuum. The device area is typically defined by shadow masks during cathode deposition.

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The primary performance metrics of the solar cells (PCE, Voc, Jsc, and FF) are determined by measuring the current density as a function of voltage under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm2).

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.

  • Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the active layer blend, which is crucial for efficient charge separation and transport.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the fabrication and characterization of organic solar cells.

G cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_materials Materials A Substrate Cleaning B HTL Deposition A->B C Active Layer (Donor:Acceptor Blend) Spin-Coating B->C D ETL & Cathode Deposition C->D G Morphology Analysis (AFM, TEM) C->G E J-V Measurement (PCE, Voc, Jsc, FF) D->E F EQE Measurement D->F Donor Donor Material (e.g., Thienyl-Thiazole Derivative) Donor->C Acceptor Acceptor Material (e.g., Y6) Acceptor->C

Caption: Workflow for Organic Solar Cell Fabrication and Characterization.

References

Validating the Biological Target of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate: A Comparative Guide to Potential Targets and a Proposed Validation Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of a specific biological target are critical first steps in the drug discovery pipeline. While Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a known chemical entity, a definitive, validated biological target has not been explicitly identified in publicly available scientific literature. However, the broader class of thiazole-containing compounds has been extensively studied, revealing a wide array of biological activities and potential molecular targets. This guide provides a comparative overview of these potential targets and outlines a systematic workflow for the experimental validation of the specific biological target of this compound.

The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological macromolecules. This has led to the investigation of numerous thiazole derivatives as potential therapeutic agents. Based on the activities of structurally related compounds, we can hypothesize potential biological targets for this compound.

Potential Biological Targets for Thiazole Derivatives: A Comparative Overview

While specific data for this compound is unavailable, the following table summarizes the classes of enzymes that are frequently inhibited by other thiazole derivatives. This provides a rational basis for initiating a target validation campaign.

Target ClassExamples of Thiazole InhibitorsTypical Assay for ValidationKey Quantitative Data
Enzymes in Inflammation & Cancer Thiazole carboxamide derivativesCyclooxygenase (COX) Inhibition AssayIC50 (μM)
Thiazole derivatives5-Lipoxygenase (5-LOX) Inhibition AssayIC50 (μM)
Thiazole-based compoundsc-Met Kinase Inhibition AssayIC50 (nM), Ki (nM)
Neurological Enzymes 2-Aminothiazole derivativesAcetylcholinesterase (AChE) Inhibition AssayIC50 (μM)
2-Aminothiazole derivativesButyrylcholinesterase (BuChE) Inhibition AssayIC50 (μM)
Metabolic Enzymes 2-Aminothiazole derivativesCarbonic Anhydrase (CA) Isozyme Inhibition AssayKi (μM)
Other Enzymes Thiazole derivativesDeoxyribonuclease I (DNase I) Inhibition AssayIC50 (μM)

A Proposed Workflow for Biological Target Validation

For a novel or uncharacterized compound like this compound, a systematic approach is required to identify and validate its biological target. The following workflow outlines a logical progression from broad screening to specific target validation.

cluster_discovery Phase 1: Target Discovery cluster_hypothesis Phase 2: Hypothesis Generation cluster_validation Phase 3: Target Validation phenotypic_screening Phenotypic Screening in_silico In Silico Docking & Target Prediction phenotypic_screening->in_silico Identified Phenotype target_fishing Target Fishing / Chemoproteomics target_fishing->in_silico Potential Binding Proteins pathway_analysis Pathway Analysis in_silico->pathway_analysis biochemical_assays Biochemical Assays (Enzyme Kinetics) pathway_analysis->biochemical_assays Prioritized Targets cellular_assays Cellular Thermal Shift Assay (CETSA) / Target Engagement Assays biochemical_assays->cellular_assays Confirmed Direct Binding & Inhibition in_vivo In Vivo Target Validation (Animal Models) cellular_assays->in_vivo Validated Cellular Target Engagement

Caption: Proposed workflow for the identification and validation of the biological target of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the target validation workflow. These would need to be optimized for the specific target and compound.

Phenotypic Screening
  • Objective: To identify a biological effect of the compound in a cellular or organismal context.

  • Methodology:

    • Select a panel of diverse cancer cell lines (e.g., NCI-60 panel) or other relevant cell-based models (e.g., inflammatory, neuronal).

    • Treat cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM).

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

    • Analyze the pattern of activity to generate hypotheses about the mechanism of action.

In Silico Target Prediction and Molecular Docking
  • Objective: To computationally predict potential protein targets and binding modes.

  • Methodology:

    • Utilize a variety of target prediction servers (e.g., SwissTargetPrediction, PharmMapper) by inputting the chemical structure of this compound.

    • For high-ranking predicted targets, obtain the crystal structures from the Protein Data Bank (PDB).

    • Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger Glide to predict the binding affinity and pose of the compound within the active site of the potential target proteins.

    • Analyze the docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

Biochemical Enzyme Inhibition Assay (Generic Protocol)
  • Objective: To determine if the compound directly inhibits the activity of a purified enzyme.

  • Methodology:

    • Reconstitute the purified target enzyme in its appropriate assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the enzyme, the compound at various concentrations, and the enzyme's substrate.

    • Incubate the reaction for a specified time at the optimal temperature for the enzyme.

    • Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorimetry, luminometry).

    • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C).

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the amount of the target protein that remains in solution at each temperature.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Logical Relationship for Target Deconvolution

The process of moving from a bioactive compound to a validated target involves a series of steps designed to narrow down the possibilities and provide robust evidence.

compound This compound phenotype Observed Biological Phenotype compound->phenotype putative_targets Putative Targets (from in silico & chemoproteomics) phenotype->putative_targets direct_binding Confirmation of Direct Binding putative_targets->direct_binding Biochemical Assays functional_effect Modulation of Target's Function direct_binding->functional_effect Enzyme Kinetics cellular_relevance Target Engagement in Cells functional_effect->cellular_relevance CETSA, Cellular Assays validated_target Validated Biological Target cellular_relevance->validated_target

Caption: Logical flow from a bioactive compound to a validated biological target.

Safety Operating Guide

Safe Disposal of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, emphasizing immediate safety and logistical planning.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for structurally similar compounds, the following PPE is recommended:

  • Hand Protection: Wear chemical-impermeable gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Ensure adequate ventilation in the area where the chemical is being handled to avoid inhalation of any dust or vapors.[1]

Spill Management

In the event of a spill, prompt and safe cleanup is essential. The general procedure for managing a spill of a thiazole-carboxylate derivative is as follows:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup: For solid materials, carefully sweep or shovel the substance into a suitable, labeled container for disposal.[2][3] It is important to avoid generating dust.[1][3] For liquid spills, absorb with an inert material.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][2]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.

Disposal Protocol

The primary method for the disposal of this compound is to transfer it to an approved chemical waste disposal plant.[2][4] It is critical to adhere to local, state, and federal regulations regarding chemical waste.

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste chemical in a suitable, closed, and clearly labeled container.[1][2][3] The label should include the chemical name and any relevant hazard warnings.

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a complete list of the waste chemicals.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal.

Quantitative Data Summary

ParameterInformation
Personal Protective Equipment (PPE) Chemical-impermeable gloves, safety glasses/goggles, lab coat.
Spill Cleanup Sweep up solid, absorb liquid with inert material. Avoid dust formation. Use spark-proof tools.
Disposal Method Transfer to a suitable container and arrange for disposal by an approved waste disposal plant.[2][4]
Environmental Precautions Prevent entry into drains and waterways.[1] Avoid release to the environment.
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents.[2]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the following diagram. This outlines the decision-making process from initial handling to final disposal.

start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is there a spill? ppe->check_spill spill_cleanup Follow Spill Cleanup Protocol check_spill->spill_cleanup Yes containerize Securely Containerize Waste in a Labeled, Closed Container check_spill->containerize No spill_cleanup->containerize storage Store in Designated Waste Area Away from Incompatibles containerize->storage arrange_disposal Arrange for Professional Hazardous Waste Disposal storage->arrange_disposal document Document Disposal Record arrange_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The following procedures are based on established safety protocols for hazardous chemical waste management and data from structurally similar compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a hazardous substance, is strongly recommended.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Safety GogglesChemical splash goggles are required to protect against potential splashes of the compound.
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Laboratory CoatA flame-resistant lab coat should be worn at all times in the laboratory to protect against spills and contamination of personal clothing.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if handling the compound in a poorly ventilated area or if it is in a powdered form that could become airborne.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Handling Procedures:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[1] The contaminated absorbent material and any cleaning supplies must be collected in a sealed, appropriately labeled hazardous waste container.[1]

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.[1]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected as hazardous waste.[2]

  • Container Management: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2] The label should include the full chemical name: "this compound".[2] Keep the container securely closed when not in use.[3]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2] Adherence to all national and local regulations is mandatory.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat start->ppe handling Handle Chemical in Fume Hood ppe->handling spill Spill Occurs handling->spill Accident collect_waste Collect Waste in Labeled Hazardous Waste Container handling->collect_waste Normal Workflow contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes contain_spill->collect_waste decontaminate Decontaminate Work Area collect_waste->decontaminate disposal Dispose of Waste via Licensed Service decontaminate->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.